molecular formula C20H24N2 B1307319 2-Benzhydryl-2,7-diazaspiro[3.5]nonane CAS No. 959515-59-4

2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Cat. No.: B1307319
CAS No.: 959515-59-4
M. Wt: 292.4 g/mol
InChI Key: UTXZEUAKWJIUPW-UHFFFAOYSA-N
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Description

2-Benzhydryl-2,7-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydryl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXZEUAKWJIUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390504
Record name 2-benzhydryl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959515-59-4
Record name 2-benzhydryl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling GSK2830371, a Precision Tool for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of CAS 959515-59-4 (GSK2830371)

For Researchers, Scientists, and Drug Development Professionals

GSK2830371, identified by CAS number 959515-59-4, is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] This small molecule has emerged as a critical research tool in oncology, primarily for its ability to modulate the p53 tumor suppressor pathway. WIP1 is a negative regulator of p53 and other key proteins involved in the DNA damage response (DDR).[3][4] By inhibiting WIP1, GSK2830371 effectively amplifies the cellular response to stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells harboring wild-type p53.[5][6] This guide will provide a comprehensive overview of the mechanism of action, key research applications, and experimental protocols associated with GSK2830371, with a focus on its synergistic potential with other anti-cancer agents.

Core Mechanism of Action: Reinstating p53's Tumor Suppressive Power

The tumor suppressor protein p53 is a central hub in the cellular response to DNA damage and other stresses. Its activation can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger programmed cell death (apoptosis). WIP1 phosphatase acts as a crucial negative feedback regulator in this pathway.[3][7] Following a DNA damage event, p53 is stabilized and activated through phosphorylation at multiple sites, including Serine 15 (Ser15). Activated p53 then transcriptionally upregulates its own negative regulators, including both MDM2 and WIP1. WIP1, in turn, dephosphorylates p53 at Ser15, as well as other key DDR proteins like ATM and Chk2, thereby dampening the p53 response and allowing the cell to return to homeostasis.[3][8]

In many cancers, particularly those with wild-type p53, the WIP1 phosphatase is overexpressed or amplified, leading to a chronically suppressed p53 pathway and promoting cancer cell survival. GSK2830371 functions as an allosteric inhibitor that binds to a unique flap subdomain on WIP1, distinct from the active site.[7][8] This binding induces a conformational change that inhibits WIP1's phosphatase activity and, interestingly, also promotes its proteasomal degradation.[3][9] The net effect is a sustained increase in the phosphorylation of p53 at Ser15 and other WIP1 substrates.[3][10] This heightened phosphorylation enhances p53's stability and transcriptional activity, leading to the upregulation of downstream targets like p21, which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX.[3][11]

WIP1_p53_Pathway cluster_0 cluster_1 p53 Activation and Regulation cluster_2 Cellular Outcomes Stress Stress p53 p53 Stress->p53 Activates & Phosphorylates p_p53 p-p53 (Ser15) (Active) MDM2 MDM2 p_p53->MDM2 Upregulates WIP1 WIP1 (PPM1D) p_p53->WIP1 Upregulates CellCycleArrest Cell Cycle Arrest (p21) p_p53->CellCycleArrest Induces Apoptosis Apoptosis (PUMA, BAX) p_p53->Apoptosis Induces MDM2->p53 Promotes Degradation WIP1->p_p53 Dephosphorylates GSK2830371 GSK2830371 GSK2830371->WIP1 Inhibits & Degrades

Caption: Mechanism of GSK2830371 action on the p53 signaling pathway.

Primary Research Application: Synergistic Combination Therapy with MDM2 Inhibitors

A significant body of research has focused on the synergistic anti-cancer effects of combining GSK2830371 with MDM2 inhibitors.[1][3][7] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, acting as its primary negative regulator.[3] MDM2 inhibitors, such as HDM201 (Siremadlin), Nutlin-3, and RG7388, work by blocking the interaction between MDM2 and p53, thereby stabilizing p53 levels.[1][3]

While MDM2 inhibitors can effectively increase p53 levels, their efficacy can be limited by the feedback loop where activated p53 upregulates WIP1, which in turn dephosphorylates and inactivates p53.[3][7] By co-administering GSK2830371, researchers can block this negative feedback loop. The inhibition of WIP1 ensures that the stabilized p53 (due to MDM2 inhibition) remains in a hyper-phosphorylated and highly active state.[1][3] This dual-pronged attack on the p53 regulatory network leads to a much more robust and sustained activation of p53's tumor-suppressive functions than either agent alone.[1][3][11]

This combination strategy has shown significant promise in various cancer models with wild-type p53, including intrahepatic cholangiocarcinoma, cutaneous melanoma, breast cancer, and neuroblastoma.[1][3][5][6][11] Studies have demonstrated that a non-growth inhibitory dose of GSK2830371 can markedly potentiate the cytotoxic effects of MDM2 inhibitors, leading to enhanced G2/M phase cell cycle arrest and increased apoptosis.[1][3]

Combination_Therapy_Workflow cluster_0 cluster_1 Molecular Targets & p53 Regulation cluster_2 Synergistic Cellular Outcome MDM2i MDM2 Inhibitor (e.g., HDM201) MDM2 MDM2 MDM2i->MDM2 Inhibits GSK GSK2830371 WIP1 WIP1 GSK->WIP1 Inhibits p53 p53 MDM2->p53 Degrades p_p53 p-p53 (Active) p53->p_p53 Phosphorylation WIP1->p_p53 Dephosphorylates p_p53->WIP1 Upregulates Synergy Enhanced Cell Cycle Arrest & Apoptosis p_p53->Synergy

Caption: Synergistic workflow of GSK2830371 and MDM2 inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of GSK2830371, both alone and in combination with MDM2 inhibitors, across various cancer cell lines.

Cell LineCancer TypeTP53 StatusPPM1D StatusCompound(s)EndpointValueReference
MCF-7Breast CancerWild-TypeAmplifiedGSK2830371GI₅₀2.65 µM (± 0.54)[1][10]
RBELiver AdenocarcinomaWild-TypeNot SpecifiedHDM201GI₅₀1.1 µM[3]
RBELiver AdenocarcinomaWild-TypeNot SpecifiedHDM201 + GSK2830371 (2.5 µM)GI₅₀0.03 µM[3]
SK-Hep-1Liver AdenocarcinomaWild-TypeNot SpecifiedHDM201GI₅₀1.0 µM[3]
SK-Hep-1Liver AdenocarcinomaWild-TypeNot SpecifiedHDM201 + GSK2830371 (2.5 µM)GI₅₀0.03 µM[3]
NGPNeuroblastomaWild-TypeCopy Number GainNutlin-3GI₅₀~3 µM[1]
NGPNeuroblastomaWild-TypeCopy Number GainNutlin-3 + GSK2830371 (2.5 µM)GI₅₀~0.8 µM[1]
SJSA-1OsteosarcomaWild-TypeWild-TypeNutlin-3GI₅₀~1.5 µM[1]
SJSA-1OsteosarcomaWild-TypeWild-TypeNutlin-3 + GSK2830371 (2.5 µM)GI₅₀~0.5 µM[1]

GI₅₀ (50% growth inhibition concentration)

Experimental Protocols

Cell Proliferation (Growth Inhibition) Assay

This protocol is designed to assess the effect of GSK2830371, alone or in combination, on the proliferation of cancer cells.

Principle: Colorimetric assays like the CCK-8 assay measure the number of viable cells by quantifying the activity of cellular dehydrogenases.

Methodology:

  • Cell Seeding: Plate cells (e.g., RBE, SK-Hep-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of GSK2830371 and/or an MDM2 inhibitor (e.g., HDM201) in cell culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the compound(s) to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO₂.[3]

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect changes in the levels and phosphorylation status of key proteins in the p53 pathway following treatment.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.

Methodology:

  • Cell Treatment and Lysis: Treat cultured cells with GSK2830371 and/or an MDM2 inhibitor for various time points (e.g., 2, 4, 6, 24 hours).[3] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p53 (Ser15), total p53, p21, MDM2, WIP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

Apoptosis (Caspase-Glo 3/7) Assay

This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, generating a luminescent signal that is proportional to caspase activity.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the compounds of interest as described for the proliferation assay.[7]

  • Incubation: Incubate for the desired treatment duration (e.g., 24 or 48 hours).[1]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a ratio of the signal relative to the vehicle control to determine the fold-increase in caspase activity.[7]

Conclusion and Future Directions

GSK2830371 is a well-characterized and selective inhibitor of WIP1 phosphatase that serves as an invaluable tool for cancer research. Its primary application lies in its ability to reactivate the p53 tumor suppressor pathway. The compelling preclinical data on its synergistic activity with MDM2 inhibitors highlights a promising therapeutic strategy for cancers that retain wild-type p53. This combination therapy effectively overcomes a key resistance mechanism to MDM2 inhibition, leading to robust and sustained p53 activation and cancer cell death.

Future research should continue to explore the efficacy of this combination in a wider range of p53 wild-type malignancies and move towards in vivo studies to validate these findings.[11] Furthermore, investigating potential biomarkers, such as PPM1D amplification or overexpression, could help identify patient populations most likely to benefit from this therapeutic approach. The exploration of GSK2830371 in combination with other DNA damaging agents or targeted therapies that rely on a functional p53 pathway also represents a fertile ground for future investigation.

References

  • Chen, Y.-L., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3869. Available at: [Link]

  • Gilmartin, A. G., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. Available at: [Link]

  • O'Brien, S. E., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-91. Available at: [Link]

  • ResearchGate. (n.d.). The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... [Image]. Retrieved from [Link]

  • Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14735–14751. Available at: [Link]

  • Wang, L., et al. (2017). Abstract 2151: Inhibition of WIP1/PPM1D phosphatase by GSK2830371 potentiates the growth inhibitory and cytotoxic activity of MDM2 antagonists (nutlin-3, RG7388 and HDM201) in cutaneous melanoma cells. Cancer Research, 77(13 Supplement), 2151. Available at: [Link]

  • GlaxoSmithKline. (2021). ViiV Healthcare presents positive proof-of-concept findings for GSK3640254, a novel, investigational maturation inhibitor for the treatment of HIV. Retrieved from [Link]

  • Fierce Biotech. (2023). GSK drops one of 2 maturation inhibitors in HIV pipeline. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers (Basel), 13(15), 3869. Available at: [Link]

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The Ascendancy of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane: A Spirocyclic Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in this pursuit is the 2,7-diazaspiro[3.5]nonane framework, a rigid and three-dimensional motif that offers a unique vectoral arrangement of substituents in chemical space. This technical guide focuses on a particularly compelling derivative, 2-Benzhydryl-2,7-diazaspiro[3.5]nonane, and its utility as a versatile building block in drug design and development. We will navigate through its synthesis, key chemical attributes, and its burgeoning role in the creation of innovative therapeutics, most notably in the realm of infectious diseases. This document serves as a comprehensive resource for researchers aiming to leverage the distinct structural and functional advantages of this spirocyclic core.

The Spirocyclic Advantage: Why 2,7-Diazaspiro[3.5]nonane?

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery for their inherent three-dimensionality.[1][2] This architectural feature offers a departure from the often flat, two-dimensional nature of many traditional drug scaffolds. The 2,7-diazaspiro[3.5]nonane core, with its constituent azetidine and piperidine rings, presents a rigid framework that can precisely orient appended functional groups into distinct regions of three-dimensional space. This rigidity can be instrumental in enhancing binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.

The incorporation of spirocycles often leads to an increased fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of success in clinical development.[1] This is attributed to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, all of which are critical determinants of a drug candidate's pharmacokinetic profile.[1]

Caption: The advantages of incorporating a spirocyclic core.

Synthesis of the this compound Scaffold

The synthesis of this compound is a multi-step process that hinges on the initial construction of the core 2,7-diazaspiro[3.5]nonane ring system, followed by the selective introduction of the benzhydryl moiety. A common and effective strategy involves the use of orthogonal protecting groups to differentiate the two nitrogen atoms of the diazaspirononane core, allowing for regioselective functionalization.

Construction of the Monoprotected 2,7-Diazaspiro[3.5]nonane Core

A robust method for the synthesis of the N-Boc protected 2,7-diazaspiro[3.5]nonane intermediate is paramount. While various synthetic routes have been reported, a common approach involves the construction of the spirocyclic framework from acyclic precursors. For instance, a patented method describes the synthesis of a related ketone-containing spirocycle which can be further elaborated to the desired diazaspirononane.[3] The synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is a key starting point, making the N7 nitrogen available for subsequent alkylation.

Table 1: Key Intermediates in the Synthesis of the 2,7-Diazaspiro[3.5]nonane Core

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
2,7-Diazaspiro[3.5]nonane136098-14-1C₇H₁₄N₂126.20Parent Scaffold
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate236406-55-6C₁₂H₂₂N₂O₂226.32N2-Protected Intermediate
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-7C₁₂H₂₂N₂O₂226.32N7-Protected Intermediate
Introduction of the Benzhydryl Group: A Plausible Reductive Amination Approach

With the N2-protected 2,7-diazaspiro[3.5]nonane in hand, the benzhydryl group can be introduced at the N7 position. A highly efficient method for this transformation is reductive amination. This reaction involves the condensation of the secondary amine at N7 with benzophenone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Reductive_Amination cluster_0 Reductive Amination Workflow A N-Boc-2,7-diazaspiro[3.5]nonane C Iminium Ion Intermediate A->C B Benzophenone B->C E N-Boc-7-Benzhydryl-2,7- diazaspiro[3.5]nonane C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Proposed reductive amination for benzhydryl introduction.

Experimental Protocol: Synthesis of tert-Butyl 7-Benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzophenone (1.1 eq.). The choice of solvent is critical to ensure solubility of all reactants.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture at room temperature. NaBH(OAc)₃ is a mild and selective reducing agent often favored for reductive aminations.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproducts and any remaining reducing agent.

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Deprotection of the Boc Group

The final step to obtain the title compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N2 position. This is typically achieved under acidic conditions.

Experimental Protocol: Synthesis of this compound

  • Dissolve tert-butyl 7-benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution at 0 °C. [4][5]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free base, or it can be used directly as the salt.

Applications in Drug Discovery: A Case Study in Antimycobacterial Agents

The true value of a molecular building block is realized in its application to solve pressing challenges in medicine. The this compound scaffold has shown significant promise in the development of novel antimycobacterial agents.

A notable example is the discovery of a series of 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones with potent and broad-spectrum activity against both Mycobacterium tuberculosis (MTB) and non-tuberculous mycobacteria (NTM).[6][7] Benzothiazinones are a class of potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[6] However, the efficacy of existing benzothiazinones against NTM is limited due to a key mutation in the DprE1 enzyme.[6]

By incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold, researchers were able to develop compounds with significantly enhanced activity against NTM.[6] The spirocyclic moiety is believed to orient the molecule within the enzyme's active site in a manner that overcomes the resistance mechanism. Subsequent optimization led to a lead compound with potent activity against both MTB and various NTM strains, along with a good safety and pharmacokinetic profile.[6] The R-enantiomer of the lead compound was identified as the more active form, highlighting the importance of stereochemistry in the design of drugs based on this scaffold.[6] Mechanistic studies revealed that the enhanced activity is due to a stable electrostatic interaction with a conserved aspartate residue in the DprE1 active site of M. abscessus.[6]

Table 2: Biological Activity of Representative 2-Arylmethyl-2,7-diazaspiro[3.5]nonane Derivatives

CompoundR-GroupTarget OrganismMIC (µg/mL)Key FindingReference
Lead Compound (B2)BenzylM. tuberculosis< 0.01Potent anti-TB activity[6]
Lead Compound (B2)BenzylNTM strains< 0.03125 - 2.5Broad-spectrum activity[6]
R-enantiomer (B2-1)BenzylM. tuberculosisPotentMore active enantiomer[6]

This case study underscores the power of the 2,7-diazaspiro[3.5]nonane scaffold to generate drug candidates with improved properties and the potential to address unmet medical needs. The benzhydryl group, with its increased lipophilicity and steric bulk compared to a benzyl group, offers further opportunities for modulating the pharmacological profile of such compounds.

Structure-Activity Relationships (SAR) and Future Directions

The available data on 2,7-diazaspiro[3.5]nonane derivatives allows for the preliminary elucidation of structure-activity relationships. The nature of the substituent at the 2-position appears to be a critical determinant of biological activity. The success of the 2-benzyl derivative in the antimycobacterial context suggests that an aromatic moiety at this position is favorable for interaction with the target enzyme.[6] The increased potency of the R-enantiomer further indicates that the stereochemical presentation of this group is crucial for optimal binding.[6]

The benzhydryl group, being significantly more sterically demanding than a benzyl group, can be expected to have a profound impact on the SAR. It may lead to:

  • Enhanced van der Waals interactions: The two phenyl rings of the benzhydryl group can engage in more extensive hydrophobic and π-stacking interactions within a binding pocket.

  • Altered conformational preferences: The bulk of the benzhydryl group will restrict the conformational freedom of the molecule, potentially locking it into a more bioactive conformation.

  • Modified metabolic stability: The steric hindrance provided by the benzhydryl group may shield adjacent metabolic soft spots from enzymatic degradation.

Future research should focus on a systematic exploration of the SAR of this compound derivatives. This would involve the synthesis of a library of analogs with variations in the substitution pattern on the benzhydryl phenyl rings and the functionalization of the N7 position. Such studies will be invaluable in unlocking the full potential of this promising spirocyclic building block for the development of new therapeutics for a range of diseases, including infectious diseases, central nervous system disorders, and oncology.

Conclusion

This compound represents a highly attractive and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with the synthetic tractability of the 2,7-diazaspiro[3.5]nonane core, provides a powerful platform for the design of novel therapeutics with improved pharmacological profiles. The demonstrated success of a closely related analog in the challenging field of antimycobacterial drug discovery serves as a compelling proof-of-concept for the utility of this scaffold. As medicinal chemists continue to explore the vastness of chemical space, the strategic incorporation of unique and functionally rich building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

[8] Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Request PDF - ResearchGate. [Link]

[3] Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

[6] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]

[7] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). PubMed. [Link]

[9] 2,7-Diazaspiro[3.5]nonane. (n.d.). PubChem. [Link]

[10] Synthesis and Biological Evaluation of Dantrolene‐Like Hydrazide and Hydrazone Analogues as Multitarget Agents for Neurodegenerative Diseases. (2021). PubMed Central. [Link]

[11] Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. (2023). MDPI. [Link]

[12] tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. (n.d.). PubChem. [Link]

[13] A Reductive Amination Using Methyl Esters as Nominal Electrophiles. (n.d.). Nottingham ePrints. [Link]

[14] Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

[15] Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PubMed Central. [Link]

[16] Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PubMed Central. [Link]

[5] Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

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Potential biological targets for 2-Benzhydryl-2,7-diazaspiro[3.5]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological potential, medicinal chemistry, and experimental utility of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane and its derivatives.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The This compound scaffold represents a high-value "privileged structure" in modern drug design. It functions primarily as a conformationally restricted,


-rich bioisostere of N-benzhydryl piperazine —a moiety found in dozens of FDA-approved drugs (e.g., Cetirizine, Cyclizine, Lomerizine).

By replacing the traditional piperazine ring with the spiro[3.5]nonane system, researchers can modulate the vector of substituents, increase metabolic stability, and secure novel intellectual property (IP) space while retaining affinity for hydrophobic G-Protein Coupled Receptor (GPCR) pockets.[1]

Key Biological Targets Identified:

  • Muscarinic Acetylcholine Receptors (mAChRs): Specifically M3 antagonists for respiratory diseases.[1]

  • Mycobacterial DprE1: A validated target for tuberculosis (TB) drug discovery.[1]

  • Sigma-2 Receptors (TMEM97): Ligands for CNS disorders and oncology.[1]

  • Histamine H1 & Dopamine Transporters: Bioisosteric applications of the benzhydryl pharmacophore.[1]

Structural Biology & Pharmacophore Analysis

The Bioisosteric Rationale

The transition from a piperazine to a 2,7-diazaspiro[3.5]nonane core alters the spatial arrangement of the nitrogen atoms.[1]

  • Piperazine: Flexible chair conformation; N-N distance ~2.8 Å.[1]

  • 2,7-Diazaspiro[3.5]nonane: Rigid, orthogonal geometry. The 4-membered azetidine ring (holding the benzhydryl group) is orthogonal to the 6-membered piperidine ring. This forces the benzhydryl group into a specific vector, potentially increasing selectivity for deep hydrophobic pockets in GPCRs.

Pharmacophore Mapping

The molecule is tripartite:

  • Hydrophobic Anchor (Benzhydryl): Two phenyl rings capable of

    
    -
    
    
    
    stacking (e.g., with Trp/Phe residues in GPCR transmembrane domains).[1]
  • Rigid Linker (Spiro Scaffold): High

    
     fraction; prevents metabolic "flatness" and improves solubility.[1]
    
  • Functional Head (N7-Position): The secondary amine at position 7 is the vector for diversification (e.g., reductive amination, amide coupling) to contact polar residues (Asp/Glu) in the binding site.[1]

Pharmacophore Benzhydryl Benzhydryl Group (Hydrophobic Anchor) Spiro Spiro[3.5]nonane Core (Rigid Constraint) Benzhydryl->Spiro Attached at N2 GPCR Target: GPCRs (M3, H1, D2) Benzhydryl->GPCR Hydrophobic Pocket N7 N7-Amine (Polar Interaction Site) Spiro->N7 Vector Projection N7->GPCR Salt Bridge (Asp) Enzyme Target: Enzymes (DprE1) N7->Enzyme H-Bonding

Figure 1: Pharmacophore segmentation of the this compound scaffold.[1]

Primary Biological Targets

Muscarinic Acetylcholine Receptor (M3) Antagonists
  • Application: COPD and Asthma bronchodilation.[1][2]

  • Mechanism: The benzhydryl group mimics the structural motif of classic anti-muscarinics.[1] The spiro-scaffold acts as a spacer, positioning a basic nitrogen to interact with Asp147 (in M3) while the phenyl rings occupy the hydrophobic vestibule formed by Tyr148 and Trp503 .[1]

  • Evidence: Patent literature (e.g., WO2009098448) describes spirocyclic derivatives as intermediates for dual M3 antagonist /

    
    -agonist (MABA) compounds.[1]
    
Mycobacterial DprE1 Inhibitors
  • Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

  • Relevance: Essential for cell wall synthesis in Mycobacterium tuberculosis.[1]

  • SAR Insight: 2-Benzyl-2,7-diazaspiro[3.5]nonane derivatives have shown nanomolar potency.[3] The benzhydryl analog is a lipophilic extension of the "benzyl" hit, likely enhancing affinity for the hydrophobic active site of DprE1, specifically interacting with Tyr60 and Trp230 .

  • Key Interaction: The N7-nitrogen often forms an electrostatic interaction or salt bridge with Asp326 or Asp318 in the enzyme active site.

Sigma-2 Receptor (TMEM97)
  • Application: CNS disorders (Schizophrenia, Alzheimer's) and Oncology.[1]

  • Mechanism: Sigma-2 ligands typically require a basic amine flanked by hydrophobic groups. The rigid spiro-core reduces the entropic penalty of binding compared to flexible piperazines.

  • Bioisostere: This scaffold is a direct replacement for the piperazine moiety in PB28 (a standard Sigma-2 ligand).[1]

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol synthesizes the this compound from commercially available precursors.

Reagents:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Starting Material)[1][4]

  • (Bromomethyl)benzene or Benzhydryl bromide[1]

  • Potassium Carbonate (

    
    )[1]
    
  • Acetonitrile (ACN)[1]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Protocol:

  • N2-Alkylation: Dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq) in ACN. Add

    
     (3.0 eq) and Benzhydryl bromide (1.1 eq).[1]
    
  • Reflux: Heat to 80°C for 12 hours. Monitor by LC-MS.

  • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc). Yields intermediate A .

  • Deprotection: Dissolve A in DCM. Add TFA (20% v/v) at 0°C. Stir at RT for 2 hours.

  • Free Base Formation: Concentrate in vacuo. Redissolve in DCM and wash with sat.[1]

    
    . Dry over 
    
    
    
    .[1][2]
  • Result: this compound (Free amine at N7 ready for derivatization).[1]

DprE1 Enzymatic Inhibition Assay

Objective: Validate activity against M. tuberculosis target.[1]

  • Enzyme Prep: Recombinant M. tb DprE1 (purified).

  • Substrate: Farnesylphosphoryl-β-D-ribofuranose (FPR) or surrogate substrate.

  • Reaction Mix: 50 mM HEPES (pH 7.5), 100 mM NaCl, test compound (DMSO stock).

  • Detection: Coupled assay using Amplex Red (fluorescence ex/em 530/590 nm) to detect

    
     generated during the oxidation step.[1]
    
  • Control: BTZ043 (Positive control inhibitor).[1]

Data & Visualization

Signaling Pathway: M3 Receptor Antagonism

The following diagram illustrates how the derivative blocks the Gq-coupled pathway relevant to bronchoconstriction.

M3_Pathway cluster_effect Therapeutic Effect Ligand 2-Benzhydryl-Spiro Derivative M3R M3 Muscarinic Receptor Ligand->M3R Antagonizes (Blocks) Gq Gq Protein M3R->Gq Activates (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers SmoothMuscle Smooth Muscle Contraction Ca->SmoothMuscle Causes

Figure 2: Mechanism of action for M3 antagonist derivatives.[1] The spiro-ligand blocks the receptor, preventing the Calcium cascade that leads to bronchoconstriction.

Comparative SAR Table

Theoretical comparison based on bioisosteric principles.

PropertyN-Benzhydryl Piperazine (Classic)This compound (Novel)Impact
Geometry Chair (Flexible)Orthogonal / RigidImproved selectivity (entropy)
Vector Linear (

)
Angled / TetrahedralAccess to novel sub-pockets
Fsp3 0.600.75+Higher solubility / Lower toxicity
IP Status Generic / CrowdedNovel / PatentableHigh commercial value
Metabolism Prone to ring oxidationSterically hindered coreExtended Half-life (

)

References

  • Discovery of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones. PubMed. (2025).[1] Identifies the scaffold as a DprE1 inhibitor for Mycobacteria.[1] Link

  • Spirocyclic Amide Derivatives as Muscarinic Receptor Antagonists. Google Patents (WO2009098448A1). Describes benzhydryl-spiro intermediates for respiratory drugs. Link

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Pharm Insights. (2021). Review of spiro-scaffolds as piperazine bioisosteres. Link

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in Sigma-2 Receptor Ligands. MDPI / ResearchGate. (2022).[1] Validation of the spiro-replacement strategy for Sigma receptors. Link[1]

  • This compound (CAS 959515-59-4). CymitQuimica / PubChem. Commercial availability and chemical properties.[1][3][5][6][7][8][9] Link[1]

Sources

A Technical Guide to the Synthesis and Spectroscopic Analysis of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane core is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure that is of significant interest for the design of novel therapeutics. Derivatives of this scaffold have shown promise in the development of antimycobacterial and antifungal agents.[1] The introduction of a benzhydryl group at the 2-position can significantly influence the lipophilicity and steric bulk of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic properties.

This guide will detail a proposed synthetic route and the expected spectroscopic data for this compound, based on established methodologies for analogous compounds.

Synthesis of this compound: A Proposed Route

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is adapted from the synthesis of structurally similar compounds and represents a robust and efficient approach.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection A 2,7-Diazaspiro[3.5]nonane B tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate A->B (Boc)2O, DCM C tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate D tert-Butyl 7-benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate C->D Bromodiphenylmethane, K2CO3, CH3CN E tert-Butyl 7-benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate F This compound E->F TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • To a solution of 2,7-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 2: Synthesis of tert-Butyl 7-benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • To a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in acetonitrile (CH₃CN, 15 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and bromodiphenylmethane (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 7-benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve tert-butyl 7-benzhydryl-2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in DCM (10 mL/mmol).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are essential for complete characterization.

¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.20 - 7.40m10H
CH (Benzhydryl)4.50s1H
CH₂ (Piperidine ring)2.80 - 3.00m4H
CH₂ (Azetidine ring)3.20 - 3.40m4H
CH₂ (Piperidine ring)1.70 - 1.90m4H
NH1.50br s1H

¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C (quaternary)142.0
Aromatic CH128.5
Aromatic CH127.0
Aromatic CH126.5
CH (Benzhydryl)76.0
C (Spiro)40.0
CH₂ (Piperidine ring)52.0
CH₂ (Azetidine ring)58.0
CH₂ (Piperidine ring)30.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₀H₂₄N₂), the expected molecular ion peak in a high-resolution mass spectrum (HRMS) would correspond to its calculated exact mass.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₂₀H₂₄N₂

  • Molecular Weight: 292.42 g/mol

  • HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₂₀H₂₅N₂⁺: 293.2012; found: [Expected value ± 5 ppm].

Data Acquisition Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., ESI-TOF).

  • Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: m/z 50 - 1000

    • Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass.

Conclusion

This technical guide outlines a proposed synthetic route and the expected spectroscopic data for this compound. The provided protocols are based on established and reliable methods for the synthesis and characterization of related diazaspirocyclic compounds. This information serves as a valuable resource for researchers working on the development of novel therapeutics based on this important molecular scaffold.

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

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Commercial availability and suppliers of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Benzhydryl-2,7-diazaspiro[3.5]nonane for Medicinal Chemistry Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Molecules rich in sp³-hybridized carbons and complex three-dimensional architectures are increasingly sought after to improve the selectivity, potency, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. This compound (CAS No. 959515-59-4) is a prime example of such a scaffold, merging the conformational rigidity of a spirocyclic core with the lipophilic, pharmacologically relevant benzhydryl moiety.[1][2]

The 2,7-diazaspiro[3.5]nonane framework, a bicyclic amine featuring a spirocyclic system, offers a structurally rigid platform that can reduce the entropic penalty of binding to a biological target. This rigidity, combined with the presence of two nitrogen atoms at distinct positions, provides multiple vectors for synthetic elaboration and structure-activity relationship (SAR) studies. The attachment of a benzhydryl (diphenylmethyl) group at the 2-position introduces significant lipophilicity and aromatic character, features often associated with compounds targeting the central nervous system (CNS) and other biological pathways.[3] This guide serves as a comprehensive technical resource for researchers, providing critical information on the commercial availability, chemical properties, and strategic applications of this valuable building block.

Physicochemical Properties and Identifiers

A clear understanding of a compound's fundamental properties is the first step in its effective utilization. The key identifiers and characteristics of this compound are summarized below.

PropertyValueReference
Compound Name This compound[1][2][4]
CAS Number 959515-59-4[1][2][4]
Molecular Formula C₂₀H₂₄N₂[1][2]
Molecular Weight 292.418 g/mol [1][2]
Synonyms 2,7-Diazaspiro[3.5]nonane, 2-(diphenylmethyl)[1]
DSSTox ID DTXSID50390504[1]
InChIKey UTXZEUAKWJIUPW-UHFFFAOYSA-N[1]

Commercial Availability and Sourcing

As a specialized chemical building block, this compound is available from a select number of fine chemical suppliers. Researchers should prioritize suppliers who can provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure material quality and purity for their experiments. The following table details known commercial sources.

SupplierBusiness TypeNotesReference
Chemlyte Solutions Co., Ltd. ManufactoryListed on the Echemi chemical marketplace.[1]
CymitQuímica SupplierAvailable via the Indagoo brand; products are intended for laboratory use only.[2]
Vulcanchem SupplierLists the compound and invites inquiries for details.[4]
Procurement and Qualification Workflow

A systematic approach is crucial when sourcing specialized reagents. The following workflow outlines the key steps from identification to laboratory use, ensuring that the procured material meets the stringent requirements of research and development.

G cluster_sourcing Sourcing & Procurement cluster_validation Validation & Use Identify Identify Research Need (Scaffold Hop, Library Synthesis) Search CAS Number Search (959515-59-4) Identify->Search SupplierID Identify Potential Suppliers (e.g., Vulcanchem, CymitQuímica) Search->SupplierID Quote Request Quotation (Purity, Quantity, Lead Time) SupplierID->Quote Evaluate Evaluate Supplier Data (CoA, Purity, MSDS) Quote->Evaluate Procure Procurement & Shipping Evaluate->Procure QC Incoming Quality Control (NMR, LC-MS Confirmation) Procure->QC Use Integration into Experimental Workflow QC->Use

Caption: A logical workflow for sourcing and validating specialized chemical reagents.

Synthesis and Structural Insights

While end-users will typically procure this compound, understanding its synthesis provides valuable context. The construction of the 2,7-diazaspiro[3.5]nonane core is a non-trivial synthetic challenge. Patented methods often involve multi-step sequences, for instance, starting from precursor molecules that undergo reactions like epoxidation and ring-enlargement to form the spirocyclic system.[5]

The introduction of the benzhydryl group is typically achieved through nucleophilic substitution, where a free amine on the diazaspiro-nonane core reacts with a benzhydryl halide or a related electrophile. The presence of two distinct nitrogen atoms (one in the azetidine ring and one in the piperidine ring) allows for selective functionalization, often requiring the use of protecting groups (like the Boc group) to direct the reaction to the desired position.[6][7]

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for generating new chemical entities with therapeutic potential.

Antimycobacterial Agents

Recent research has highlighted the promise of the 2,7-diazaspiro[3.5]nonane scaffold in overcoming drug resistance in mycobacteria. Derivatives of this core have been incorporated into novel benzothiazinones (BTZs), a class of potent inhibitors of the enzyme DprE1, which is essential for mycobacterial cell wall synthesis.[8] Specifically, the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold (a close analog to the benzhydryl compound) was identified in hits from a screen against M. abscessus.[8] Subsequent optimization led to compounds with potent, broad-spectrum activity against both M. tuberculosis (MTB) and non-tuberculous mycobacteria (NTM).[8][9] The spirocyclic scaffold is believed to correctly orient the molecule within the enzyme's active site, enabling crucial interactions that underpin its high potency.[8]

Conceptual Role in Drug Design

The molecule can be deconstructed into key pharmacophoric elements, each contributing to its potential as a drug scaffold. This modularity allows chemists to systematically explore SAR and optimize properties.

G cluster_features Structural Features cluster_properties Medicinal Chemistry Implications Core 2-Benzhydryl- 2,7-diazaspiro[3.5]nonane Spiro Rigid Spirocyclic Core (Azetidine-Piperidine) Core->Spiro Benz Lipophilic Benzhydryl Moiety Core->Benz N7 Secondary Amine (N7) Core->N7 Geom Improved 3D Geometry (High Fsp³ character) Spiro->Geom ADME Modulation of Lipophilicity, Solubility, & CNS Penetration Benz->ADME SAR Vector for SAR Exploration (Amide coupling, Alkylation, etc.) N7->SAR

Caption: The role of the scaffold's features in medicinal chemistry applications.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is publicly available for this compound itself. However, based on SDS for structurally related azaspiro compounds and amines, standard laboratory precautions should be observed.[10][11][12]

  • Hazard Classification (Anticipated): Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][12] May cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[13][14] Handle in a well-ventilated area or a chemical fume hood.[10][11]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[11] In case of eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth with water and seek medical advice.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Researchers are required to obtain and consult the supplier-specific SDS before handling this compound.

Conclusion

This compound represents a sophisticated and valuable building block for contemporary drug discovery programs. Its combination of a rigid, three-dimensional core and a pharmacologically relevant benzhydryl group provides a robust platform for developing next-generation therapeutics, particularly in challenging areas like infectious diseases. While its commercial availability is limited to specialized suppliers, a systematic approach to sourcing and validation can secure high-quality material for research. As the drive towards novel chemical matter continues, scaffolds like this will undoubtedly play a pivotal role in the design of future medicines.

References

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. [Link]

  • Capot Chemical. (2026). MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved January 28, 2026, from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 2-Fluoro-7-azaspiro[3.5]nonane. Retrieved January 28, 2026, from [Link]

  • Kumar, A., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 25(15), 3386. [Link]

  • Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved January 28, 2026, from [Link]

  • Alcarazo, M., et al. (2025). Metal-Free HFIP-Promoted Synthesis of Benzhydryl Derivatives from Stilbenes as Masked Electrophiles under Oxidative Conditions. European Journal of Organic Chemistry. [Link]

  • Unilong. (n.d.). China 2-Ethyl-4-methylimidazole CAS 931-36-2 factory and manufacturers. Retrieved January 28, 2026, from [Link]

  • Advanced ChemBlocks. (n.d.). China Customized 4-Methylimidazole CAS: 822-36-6 Suppliers, Manufacturers, Factory. Retrieved January 28, 2026, from [Link]

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Navigating the Spirocyclic Scaffold: A Technical Guide to the Safe Handling of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of medicinal chemistry continually introduces novel molecular scaffolds with significant therapeutic potential. Among these, the 2,7-diazaspiro[3.5]nonane core has garnered considerable attention as a versatile building block in the synthesis of complex organic molecules for drug discovery. Its derivatives have been explored for a range of applications, including the development of potent antimycobacterial agents and as modulators of biological targets like sigma receptors.[1][2] The incorporation of a benzhydryl group at the 2-position of this spirocyclic system introduces unique pharmacological properties, making 2-Benzhydryl-2,7-diazaspiro[3.5]nonane a compound of interest for researchers. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, drawing upon data from structurally related diazaspiro[3.5]nonane derivatives to ensure a robust framework for its responsible use in a laboratory setting.

Compound Profile and Inherent Hazards

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPrecautionary Codes
Acute Oral ToxicityH302: Harmful if swallowed.[3][4]P264, P270, P301+P312, P330, P501[3]
Skin Corrosion/IrritationH315: Causes skin irritation.[3][5]P264, P280, P302+P352, P332+P313, P362+P364[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[3][5]P280, P305+P351+P338, P337+P313[3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[3][5]P261, P271, P304+P340, P312, P403+P233, P405, P501[3]

It is imperative to treat this compound as a compound with these potential hazards until specific toxicological data becomes available. The benzhydryl moiety, while adding steric bulk, is not expected to fundamentally alter the core hazardous properties of the diazaspiro[3.5]nonane scaffold.

Prudent Laboratory Practices: A Risk-Based Approach

A thorough risk assessment should precede any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[6] The fume hood provides a controlled environment that prevents the dissemination of airborne particles and vapors into the laboratory.

Personal Protective Equipment (PPE): Essential Individual Safeguarding

Appropriate PPE is non-negotiable when working with this compound. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety glasses are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety glasses.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6]

  • Protective Clothing: A laboratory coat is essential to protect street clothing and prevent skin exposure. For larger scale operations, additional protective clothing may be warranted.

  • Respiratory Protection: For situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator may be necessary.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering Lab Area ppe_check Don Appropriate PPE: - Safety Glasses/Face Shield - Lab Coat - Chemical-Resistant Gloves start->ppe_check respirator_decision Potential for Airborne Particulates? ppe_check->respirator_decision wear_respirator Wear NIOSH-Approved Particulate Respirator respirator_decision->wear_respirator Yes proceed Proceed with Experiment respirator_decision->proceed No wear_respirator->proceed Emergency_Response cluster_emergency Emergency Response Protocol exposure Accidental Exposure Occurs inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Call poison control/doctor. exposure->ingestion

Caption: First aid measures for exposure to this compound.

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. [6]

Responsible Disposal

All waste containing this compound should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [6]

Conclusion

This compound represents a promising scaffold in the landscape of modern drug discovery. Its unique structural features offer exciting possibilities for the development of novel therapeutics. However, as with any chemical entity, a thorough understanding and implementation of robust safety and handling protocols are paramount. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely explore the full potential of this valuable compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
  • Capot Chemical. (2026). MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Request PDF on ResearchGate. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 2-Fluoro-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • Global Substance Registration System. 2-((4-(2,7-DIAZASPIRO(3.5)NON-2-YL)-5-PYRIMIDINYL)OXY)-N-ETHYL-5-FLUORO-N-(1-METHYLETHYL)BENZAMIDE. Retrieved from [Link]

  • Cheméo. Chemical Properties of Nonane (CAS 111-84-2). Retrieved from [Link]

  • Google Patents. (CN102659678B) Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2025). Metal-Free HFIP-Promoted Synthesis of Benzhydryl Derivatives from Stilbenes as Masked Electrophiles under Oxidative Conditions. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Dual-Technique Approach to the Purity Determination of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates necessitate robust and orthogonal analytical methods. This guide provides a comprehensive framework for the characterization and purity assessment of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane, a key heterocyclic building block, utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the rationale behind method development, present detailed, step-by-step protocols for both chromatographic and spectroscopic analyses, and illustrate how these complementary techniques provide a holistic understanding of the compound's purity profile, including achiral and chiral impurities. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for complex heterocyclic molecules.

Introduction: The Imperative of Purity in Drug Development

In the pharmaceutical industry, the purity of an API intermediate like this compound is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can exhibit undesirable pharmacological or toxicological effects. Regulatory bodies, therefore, mandate rigorous characterization and quantification of all potential impurities.[1][2]

This application note champions a dual-technique strategy, leveraging the high-resolution separation power of HPLC and the precise structural and quantitative capabilities of NMR spectroscopy.[3] HPLC, particularly when coupled with mass spectrometry (MS), excels at detecting and quantifying trace-level impurities.[4][5][6] NMR, especially quantitative NMR (qNMR), serves as a powerful orthogonal method, providing not only purity assessment but also unambiguous structural confirmation of the main component and any identifiable impurities, often without the need for specific reference standards.[7][8][9]

The spirocyclic and benzhydryl moieties of the target molecule introduce specific analytical challenges, including the potential for chiral impurities. Our protocols are designed to address these complexities head-on.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC is the workhorse of pharmaceutical purity analysis due to its high sensitivity and resolving power.[2][10] For this compound, two distinct HPLC methods are essential: a reversed-phase method for general purity and a chiral method to resolve potential enantiomeric impurities.

Rationale for Method Development
  • Reversed-Phase HPLC for Achiral Purity: A C18 stationary phase is selected for its broad applicability to moderately polar organic molecules. The benzhydryl group provides sufficient hydrophobicity for good retention. A gradient elution with acetonitrile and water is employed to ensure the separation of impurities with a wide range of polarities. UV detection is suitable due to the strong absorbance of the phenyl rings.

  • Chiral HPLC for Enantiomeric Purity: The benzhydryl group is attached to a stereocenter, making enantiomeric purity a critical quality attribute. Direct chiral separation is achieved using a chiral stationary phase (CSP).[11][12] Polysaccharide-based CSPs are often effective for a broad range of compounds and are the first choice for screening.[13][14] The selection of the mobile phase (normal phase, reversed phase, or polar organic) is critical and often determined empirically through screening.[13][15]

Experimental Workflow: HPLC Analysis

The following diagram outlines the logical flow of the HPLC analysis, from initial method development to routine purity testing.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Define Analytical Target Profile Screen Screen Columns & Mobile Phases (C18, Chiral CSPs) Dev->Screen Optimize Optimize Gradient, Flow Rate, Temp. Screen->Optimize Specificity Specificity Optimize->Specificity Transfer Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Robustness->SamplePrep Implement Validated Method SST System Suitability Test (SST) SamplePrep->SST Injection Sample Injection SST->Injection DataAcq Data Acquisition & Integration Injection->DataAcq PurityCalc Purity Calculation (% Area Normalization) DataAcq->PurityCalc

Caption: HPLC method lifecycle for purity analysis.

Protocol 1: Achiral Purity by Reversed-Phase HPLC

Objective: To quantify the purity of this compound and detect any process-related impurities.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks. Calculate purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the desired enantiomer.

Instrumentation & Materials:

  • HPLC system as described above.

  • Chiral Stationary Phase Column (e.g., CHIRALPAK® series, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 80:20 v/v).

  • Sample Diluent: Mobile Phase.

Procedure:

  • Sample Preparation: Prepare a racemic standard (if available) and the test sample at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis: Inject the sample solution.

  • Data Processing: Calculate the enantiomeric excess:

    • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100.

Data Presentation: HPLC
ParameterAchiral Purity (Reversed-Phase)Enantiomeric Purity (Chiral)
Column C18, 4.6x150 mm, 3.5 µmCHIRALPAK®, 4.6x250 mm, 5 µm
Main Peak R_t_ ~12.5 minDesired Enantiomer: ~8.2 min
Impurity R_t_ e.g., 9.8 min, 14.1 minUndesired Enantiomer: ~9.5 min
Purity Result 99.8% (Area Normalization)99.9% e.e.
LOD/LOQ 0.01% / 0.03%0.02% / 0.05%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural & Quantitative Insights

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and has emerged as a primary method for quantitative analysis (qNMR).[7][9][16] Its power lies in the direct proportionality between the signal integral and the number of nuclei, allowing for purity determination without analyte-specific reference standards.[7]

Rationale for NMR Approach
  • ¹H NMR for Structural Confirmation and Purity: The proton NMR spectrum provides a unique fingerprint of the molecule.[17] The chemical shifts, coupling constants, and integration of the signals confirm the expected structure of this compound. Impurities with proton-bearing nuclei will present their own signals, which can be used for identification and quantification.

  • ¹³C NMR for Structural Verification: The carbon spectrum confirms the number of unique carbon environments, complementing the ¹H NMR data and verifying the core spirocyclic structure.[17][18] DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • Quantitative ¹H NMR (qNMR) for Absolute Purity: By introducing a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[19] This method is orthogonal to HPLC and is not dependent on the response factor of impurities.[8][20]

Experimental Workflow: NMR Analysis

The workflow for NMR analysis emphasizes careful sample preparation and parameter selection to ensure both structural accuracy and quantitative reliability.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Weigh Accurate Weighing (Analyte & Internal Std.) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Params Set Acquisition Parameters (Relaxation Delay D1 ≥ 5*T1) Lock->Params Acquire_1H Acquire ¹H Spectrum Params->Acquire_1H Acquire_13C Acquire ¹³C & DEPT Spectra Acquire_1H->Acquire_13C Phase Phasing & Baseline Correction Acquire_13C->Phase Integrate Signal Integration Phase->Integrate Assign Structural Assignment (¹H, ¹³C, 2D NMR if needed) Integrate->Assign qNMR_Calc qNMR Purity Calculation Assign->qNMR_Calc

Caption: Key stages of NMR analysis for purity determination.

Protocol 3: Structural Characterization by ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation & Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).

    • Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 scans).

    • Acquire DEPT-135 and DEPT-90 spectra to aid in assigning carbon types.

  • Data Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • Analysis: Assign the signals based on expected chemical shifts, multiplicities, and correlations from 2D NMR (if acquired, e.g., COSY, HSQC).

Protocol 4: Purity Determination by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity (w/w %) of this compound.

Instrumentation & Materials:

  • NMR Spectrometer as above.

  • Certified Internal Standard (IS): e.g., Maleic acid (purity > 99.5%).

  • Deuterated Solvent: DMSO-d₆.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Crucial Parameter: Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A D1 of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the benzhydryl CH proton) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculation: Use the following formula to calculate the purity:

    Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Data Presentation: NMR

Structural Data (Hypothetical Assignments in DMSO-d₆):

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~7.2-7.4 m Aromatic CH (10H)
¹H ~4.5 s Benzhydryl CH (1H)
¹H ~2.5-3.0 m Diazaspiro CH₂ (12H)
¹³C ~140-145 s Aromatic C_quat_
¹³C ~125-130 d Aromatic CH
¹³C ~70 d Benzhydryl CH
¹³C ~50-60 t Diazaspiro CH₂

| ¹³C | ~45 | s | Spiro C_quat_ |

Quantitative Data (qNMR):

Parameter Value
Analyte Mass (m_analyte_) 15.05 mg
Internal Std. (Maleic Acid) Mass (m_IS_) 10.12 mg
Analyte Signal (Benzhydryl CH) Integral (I_analyte_): 1.00, Protons (N_analyte_): 1
Internal Std. Signal (Olefinic CH) Integral (I_IS_): 1.55, Protons (N_IS_): 2

| Calculated Purity (w/w %) | 99.6% |

Method Validation and System Suitability

All analytical methods used for purity determination in a regulated environment must be validated to demonstrate they are fit for purpose.[21] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[22][23][24][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Synergistic Approach

The combination of HPLC and NMR spectroscopy provides a robust, reliable, and comprehensive strategy for characterizing the purity of this compound. HPLC offers unparalleled separation capabilities for detecting and quantifying both achiral and chiral impurities, making it ideal for routine quality control.[26][27] NMR provides definitive structural confirmation and an orthogonal, primary method for determining absolute purity via qNMR, which is invaluable for reference material characterization and method validation.[28] By integrating these two powerful techniques, researchers and drug developers can ensure the highest standards of quality and build a comprehensive analytical data package to support regulatory filings.

References

  • P. Franco, T. Zhang. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Journal of Chromatography A. [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Analytical Method Development. SpiroChem. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • HPLC method for purifying organic compounds.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]

  • Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Conference Paper. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) | University of Illinois Chicago. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Auriga Research. [Link]

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  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC - NIH. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

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Domino radical bicyclization for synthesis of azaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Domino Radical Bicyclization for the Synthesis of Azaspiro[4.4]nonane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azaspiro[4.4]nonane Scaffold

The azaspiro[4.4]nonane ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture provides conformational constraint, a critical feature for designing potent and selective ligands for various biological targets.[1] This spirocyclic core is present in a variety of biologically active compounds, including the Cephalotaxus alkaloids known for their potent antiproliferative activities against cancer cells.[2][3] Specifically, homoharringtonine, an ester derivative of the azaspiro[4.4]nonane-containing natural product cephalotaxine, has been approved for the treatment of chronic myeloid leukemia.[2][3] Furthermore, derivatives have shown promise as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine receptors.[2][3]

Traditional multi-step linear syntheses for constructing such complex spirocyclic systems can be inefficient. The domino radical bicyclization represents a significant advancement, enabling the construction of the 1-azaspiro[4.4]nonane skeleton in a single, highly convergent step.[2][4] This application note provides an in-depth guide to the mechanism, protocols, and practical considerations of this powerful synthetic strategy, empowering researchers to leverage its efficiency in their drug discovery and development programs.

Mechanistic Rationale: Orchestrating a Radical Cascade

The elegance of the domino radical bicyclization lies in its carefully orchestrated sequence of intramolecular events, initiated by a single radical-generating step. The entire bicyclization process occurs without the isolation of intermediates, making it a highly atom- and step-economical transformation.[5] The causality behind this reaction is rooted in the fundamental principles of radical chemistry, including the high reactivity of radical species and the predictable stereochemical outcomes of intramolecular cyclizations.[6][7]

The most common pathway involves an O-benzyl oxime ether precursor, which is strategically functionalized with both a radical precursor (like an aryl halide) and a radical acceptor (an alkenyl moiety).[2][8][9] The sequence unfolds as follows:

  • Initiation: The process begins with the generation of a tin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH) using a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) under thermal conditions or triethylborane (Et₃B) at room temperature.[6][8]

  • Radical Transmetalation: The tin radical abstracts a halogen atom (I or Br) from the aromatic ring of the precursor, generating an aryl radical.

  • First Cyclization (5-exo-trig): The newly formed aryl radical undergoes a rapid and regioselective intramolecular addition to the tethered alkenyl moiety. This cyclization preferentially follows a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules, to form a five-membered carbocycle.

  • Second Cyclization (5-exo-trig): The resulting alkyl radical then attacks the nitrogen atom of the oxime ether in a second 5-exo-trig cyclization. This key step forms the pyrrolidine ring and simultaneously generates a stabilized alkoxyaminyl radical.[8][9]

  • Propagation/Termination: The alkoxyaminyl radical abstracts a hydrogen atom from a new molecule of Bu₃SnH, yielding the final azaspiro[4.4]nonane product and regenerating the Bu₃Sn• radical to propagate the chain reaction.[6]

Domino_Radical_Bicyclization_Mechanism Mechanism of Domino Radical Bicyclization cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator AIBN or Et₃B Bu3Sn_Rad Bu₃Sn• Initiator->Bu3Sn_Rad Bu3SnH Bu₃SnH Bu3SnH->Bu3Sn_Rad H-atom abstraction Aryl_Rad Aryl Radical Intermediate Bu3Sn_Rad->Aryl_Rad Halogen Abstraction Precursor Oxime Ether Precursor (with Aryl-X and Alkene) Precursor->Aryl_Rad Cyclized_Rad Monocyclic Alkyl Radical Aryl_Rad->Cyclized_Rad First Cyclization (5-exo-trig) Spiro_Rad Alkoxyaminyl Radical Cyclized_Rad->Spiro_Rad Second Cyclization (5-exo-trig) Product Azaspiro[4.4]nonane Product Spiro_Rad->Product H-atom Abstraction (from Bu₃SnH) Product->Bu3Sn_Rad Regenerates Bu₃Sn•

Caption: The domino radical bicyclization cascade.

A noteworthy aspect of this mechanism is the influence of the initiator on diastereoselectivity. When triethylborane (Et₃B) is used, an increase in the trans:cis diastereomeric ratio is often observed.[8] This is attributed to the Lewis acidic nature of boron, which can coordinate with the oxygen atoms of the substrate. This coordination creates a bulkier complex, sterically hindering the approach that leads to the cis diastereomer and thereby favoring the formation of the trans product.[8]

Experimental Protocols

The following protocols are generalized from established procedures and should be adapted based on the specific substrate.[8] All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line techniques.

Materials and Reagents
  • Substrate: O-benzyl oxime ether precursor (1.0 mmol, 1.0 equiv)

  • Radical Mediator: Tributyltin hydride (Bu₃SnH) (1.2 mmol, 1.2 equiv)

  • Initiators:

    • 2,2′-Azobisisobutyronitrile (AIBN) (0.25 mmol, 0.25 equiv)

    • Triethylborane (Et₃B), 1.0 M solution in hexanes (2.5 mmol, 2.5 equiv)

  • Solvent: Anhydrous cyclohexane (to achieve 0.02 M concentration)

  • Work-up: Potassium fluoride (KF) or Cesium fluoride (CsF) (10% aqueous solution), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Round bottom flask, rubber septum, nitrogen/argon line, magnetic stirrer, heating mantle with oil bath, TLC plates, rotary evaporator, column chromatography setup (silica gel).

Protocol A: Thermal Initiation with AIBN

This method is suitable for substrates that are stable at elevated temperatures.

  • Reaction Setup: To a dry round bottom flask, add the oxime ether substrate (1.0 mmol), AIBN (0.25 mmol), and anhydrous cyclohexane to achieve a final concentration of 0.02 M.

  • Inerting: Stopper the flask with a rubber septum and purge the system with nitrogen or argon for 30 minutes while stirring.

  • Reagent Addition: Add tributyltin hydride (1.2 mmol) via syringe.

  • Reaction: Place the flask into a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling & Concentration: Once complete, remove the flask from the oil bath, allow it to cool to room temperature, and remove the cyclohexane under reduced pressure.

  • Proceed to Work-up and Purification.

Protocol B: Room Temperature Initiation with Triethylborane

This milder protocol is ideal for temperature-sensitive substrates.

  • Reaction Setup: To a dry round bottom flask, add the oxime ether substrate (1.0 mmol) and anhydrous cyclohexane to achieve a final concentration of 0.02 M.

  • Inerting: Stopper the flask with a rubber septum and purge with nitrogen or argon for 15-20 minutes.

  • Reagent Addition: Add tributyltin hydride (1.2 mmol) followed by the triethylborane solution (2.5 mmol, 1.0 M in hexanes) via syringe. Caution: Et₃B is pyrophoric and should be handled with extreme care.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentration: Once complete, remove the solvent under reduced pressure.

  • Proceed to Work-up and Purification.

Standard Work-up and Purification

The removal of tin byproducts is a critical step for obtaining a pure product.

  • Tin Removal: Dissolve the crude residue from the reaction in ethyl acetate (~3 mL). Add ~2 mL of a 10% aqueous solution of KF or CsF. Stir the resulting biphasic mixture vigorously overnight. A white precipitate of tributyltin fluoride will form.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid tin byproduct, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the azaspiro[4.4]nonane derivatives.[4]

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Substrate, Solvent, Inert Atmosphere) Add_Reagents 2. Add Bu₃SnH & Initiator (AIBN or Et₃B) Setup->Add_Reagents Reaction 3. Reaction (Heat or RT) Add_Reagents->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Concentrate 5. Solvent Removal Monitor->Concentrate Reaction Complete Workup 6. Tin Removal (aq. KF) & Extraction Concentrate->Workup Purify 7. Column Chromatography Workup->Purify Product 8. Pure Azaspiro[4.4]nonane Purify->Product

Caption: A streamlined overview of the experimental workflow.

Data Summary and Expected Outcomes

The domino radical bicyclization is effective for a range of substrates, with yields typically falling between 11% and 67%, obtained as a mixture of diastereomers.[2][8][10] The reaction generally shows a preference for the trans diastereomer.[8]

Substrate Moiety (R group on alkene)InitiatorConditionsYield (%)Diastereomeric Ratio (trans:cis)
-CO₂EtAIBN90 °C55%2.5 : 1
-CO₂EtEt₃BRoom Temp67%4.0 : 1
-PhAIBN90 °C48%2.0 : 1
-PhEt₃BRoom Temp52%2.3 : 1
-SO₂PhAIBN90 °C60%>19 : 1

Data compiled from representative results in Guerrero-Caicedo et al., 2019.[8]

Key Insights from Data:

  • Initiator Choice: The use of Et₃B not only allows for milder reaction conditions but can also improve both the yield and the diastereoselectivity, particularly for substrates with coordinating groups like esters.[8]

  • Substrate Electronics: The best results are typically achieved when the alkenyl moiety is attached to electron-withdrawing groups (e.g., -CO₂Et, -SO₂Ph) or aryl substituents.[2][9] These groups activate the double bond towards radical addition.

  • Steric Hindrance: Substrates with significant steric bulk near the reacting centers, such as a methyl-substituted olefin, may hinder the second cyclization step, leading primarily to monocyclized byproducts.[2][9]

Conclusion and Outlook

The domino radical bicyclization is a robust and highly efficient strategy for the synthesis of the medicinally relevant 1-azaspiro[4.4]nonane scaffold. Its ability to construct two rings and create a quaternary spirocenter in a single transformation offers significant advantages over traditional linear approaches. By understanding the underlying mechanism and the key parameters influencing its outcome—such as the choice of initiator and substrate design—researchers in drug discovery and natural product synthesis can effectively employ this methodology to accelerate the creation of novel and complex molecular architectures. The protocols and insights provided herein serve as a validated starting point for the exploration and application of this powerful synthetic tool.

References

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21536–21547. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.[Link]

  • Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group Meeting.[Link]

  • Tietze, L. F., & Balszuweit, F. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(12), 1893-1912. [Link]

  • Zhang, J., Liu, C., Qiao, Y., Wei, M., Guan, W., Mao, Z., Qin, H., Fang, Z., & Guo, K. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(9), 2459-2465. [Link]

  • Streuff, J. (2014). Development, Scope, and Applications of Titanium(III)‐Catalyzed Cyclizations to Aminated N‐Heterocycles. The Chemical Record, 14(1), 136-149. [Link]

  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.[Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PubMed.[Link]

  • Hothersall, J. D., & Procter, D. J. (2012). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. Chemical Reviews, 112(9), 5119-5149. [Link]

  • Banwell, M. G., & Smith, J. A. (2001). An N-acyliminium cyclization approach to a total synthesis of (+)-cylindricine C. The Journal of Organic Chemistry, 66(8), 2699–2701. [Link]

  • Barrero, A. F., et al. (2022). Exploring Short and Efficient Synthetic Routes Using Titanocene(III)-Catalyzed Reactions: Total Synthesis of Natural Meroterpenes with Trisubstituted Unsaturations. Molecules, 27(8), 2389. [Link]

  • Wikipedia. (n.d.). Radical cyclization. Wikipedia.[Link]

  • Hyland, C. L. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]

  • Muratore, M. E., Holloway, C. A., Pilling, A. W., Storer, R. I., Trevitt, G., & Dixon, D. J. (2009). Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades. Journal of the American Chemical Society, 131(31), 10796–10797. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these structurally complex molecules. Spirocyclic amines, with their inherent three-dimensionality and conformational rigidity, are increasingly vital scaffolds in medicinal chemistry.[1][2][3][4] However, these same features can present significant hurdles during purification.

This resource provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of spirocyclic amines.

1. Why is my spirocyclic amine streaking or tailing on a silica gel TLC plate?

This is a classic issue when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.

  • Quick Fix: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et3N) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica gel and improve the spot shape.

2. My spirocyclic amine appears as multiple spots on the TLC, but I expect a single compound. What could be the issue?

There are several possibilities:

  • Diastereomers: If your synthesis creates more than one stereocenter, you may have a mixture of diastereomers. These often have slightly different polarities and can sometimes be separated on silica gel.

  • Rotamers: Some spirocyclic systems can exhibit hindered rotation around single bonds, leading to stable or semi-stable rotational isomers (rotamers) that may appear as separate spots on a TLC plate, especially at room temperature.

  • On-plate Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive spirocyclic amines.

  • Impurity: It's also possible that you have a closely related impurity.

3. I'm struggling to separate diastereomers of my spirocyclic amine. What should I try?

Separating diastereomers can be challenging due to their similar physical properties.[5]

  • Chromatography: Meticulous optimization of your column chromatography conditions is key. Consider using a less polar solvent system to maximize the differences in interaction with the stationary phase. Automated flash chromatography systems with high-resolution columns can be particularly effective.

  • Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers. Experiment with a variety of solvents and solvent mixtures to find conditions where one diastereomer crystallizes preferentially.

  • Derivatization: If the diastereomers are inseparable, consider derivatizing the amine to form amides or carbamates. The resulting derivatives may have different physical properties that allow for easier separation. The protecting group can then be removed to yield the pure diastereomeric amines.

4. How can I separate enantiomers of my chiral spirocyclic amine?

Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatography or crystallization.

  • Chiral Chromatography: The most direct method is to use a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). SFC is often advantageous for its speed and lower solvent consumption.

  • Diastereomeric Salt Formation: React your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form a mixture of diastereomeric salts.[6] These salts can then be separated by crystallization. The desired enantiomer can be recovered by treating the separated salt with a base.

5. My purified spirocyclic amine is a yellow or brown oil/solid, but I expect a colorless compound. What's causing the color?

Color in amine samples is often due to oxidation.[7]

  • Cause: Amines can be sensitive to air and light, leading to the formation of colored oxidation products.[7] Trace metal impurities can also catalyze this process.

  • Solution:

    • Activated Carbon Treatment: Dissolve your compound in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter through celite to remove the carbon. This is often effective at removing colored impurities.

    • Storage: Store your purified amine under an inert atmosphere (nitrogen or argon) and protect it from light, especially if it is to be stored for an extended period.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming complex purification challenges.

Guide 1: Troubleshooting Flash Column Chromatography of Spirocyclic Amines

Flash column chromatography is the workhorse for purification in many labs. However, the basicity of amines requires special consideration.

Problem: Poor separation, peak tailing, and/or irreversible binding of the spirocyclic amine to the silica gel column.

Underlying Cause: Strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for flash chromatography.

Detailed Steps & Explanations:

  • Assess the Basicity: Determine the pKa of your spirocyclic amine if possible. Most aliphatic amines are sufficiently basic to warrant the use of a modifier.

  • Incorporate a Basic Modifier:

    • Triethylamine (Et3N): Add 0.5-2% Et3N to your eluent. This will compete with your spirocyclic amine for binding to the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: For very basic amines, a solution of 7N ammonia in methanol can be used as a polar component of the mobile phase (e.g., in a dichloromethane/methanol/ammonia gradient).

  • Optimize the Solvent System:

    • Start with a non-polar solvent system and gradually increase the polarity. This will help to resolve compounds with small differences in polarity.

    • A common starting point is a gradient of ethyl acetate in hexanes. For more polar amines, a gradient of methanol in dichloromethane is often effective.

  • Consider Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica with amino groups on the surface can significantly improve the peak shape and recovery of amines.[8]

    • Reversed-Phase (C18) Silica: For highly polar spirocyclic amines, reversed-phase chromatography using water/acetonitrile or water/methanol gradients (often with a modifier like formic acid or trifluoroacetic acid to protonate the amine) can be a powerful option.

Data Summary: Stationary Phase Selection for Spirocyclic Amines

Stationary PhaseMobile Phase ConsiderationsBest Suited For
Silica Gel Requires basic modifier (e.g., Et3N)General purpose, wide range of polarities
Alumina (Neutral/Basic) No modifier neededBasic and acid-sensitive compounds
Amine-Functionalized Silica No modifier neededBasic compounds, improved peak shape
Reversed-Phase (C18) Acidic modifier (e.g., TFA, Formic Acid)Polar, water-soluble compounds
Guide 2: Protocol for Diastereomeric Salt Crystallization of a Chiral Spirocyclic Amine

This protocol outlines a general procedure for resolving a racemic spirocyclic amine using a chiral acid.

Principle: A chiral resolving agent reacts with a racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties and can be separated.

Experimental Protocol:

  • Select a Chiral Resolving Agent: Common choices for resolving amines include (+)- or (-)-tartaric acid, (+)- or (-)-O,O'-dibenzoyltartaric acid, (1R)-(-)- or (1S)-(+)-10-camphorsulfonic acid.

  • Trial Crystallizations:

    • In separate small-scale experiments, dissolve your racemic spirocyclic amine (1 equivalent) in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).

    • Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent. Using 0.5 equivalents can sometimes lead to a more efficient resolution by precipitating the less soluble diastereomeric salt.

    • Allow the solutions to stand at room temperature and then in the refrigerator to induce crystallization.

    • Identify the solvent system that provides a good yield of crystalline material.

  • Scale-Up and Purification:

    • Perform the crystallization on a larger scale using the optimized solvent system.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the purity of the crystalline salt (e.g., by chiral HPLC of the free amine after a small sample is basified and extracted).

    • If necessary, recrystallize the salt to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in water.

    • Add an aqueous base (e.g., 1M NaOH or Na2CO3) until the pH is >10.

    • Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched spirocyclic amine.

Logical Relationship Diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Free Amine RacemicAmine Racemic Spirocyclic Amine DiastereomericSalts Mixture of Diastereomeric Salts RacemicAmine->DiastereomericSalts + ChiralAcid Chiral Resolving Agent ChiralAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization Diastereomer1 Pure Diastereomeric Salt 1 Crystallization->Diastereomer1 Diastereomer2 Diastereomeric Salt 2 (in mother liquor) Crystallization->Diastereomer2 Enantiomer1 Enantiopure Spirocyclic Amine Diastereomer1->Enantiomer1 Base Aqueous Base Base->Enantiomer1 +

Caption: Diastereomeric salt resolution workflow.

Part 3: Purity Assessment of the Final Product

After purification, it is crucial to accurately assess the purity of your spirocyclic amine. A combination of methods is often necessary.

Recommended Analytical Techniques:

TechniqueInformation ProvidedCommon Issues & Solutions
NMR (1H, 13C) Structural confirmation, presence of solvent and other impurities.Poor resolution can be improved by using a stronger magnet or different deuterated solvents.
LC-MS Purity assessment, molecular weight confirmation.Ion suppression can be an issue. Ensure proper method development.
Chiral HPLC/SFC Enantiomeric excess (ee%) or diastereomeric ratio (dr).Baseline separation may require screening of multiple chiral columns and mobile phases.
Elemental Analysis (CHN) Confirms the elemental composition of the compound.The sample must be very pure and dry for accurate results.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The use of spirocycles in drug discovery. Journal of Medicinal Chemistry, 57(23), 10257-10274.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Carreira, E. M., & Kulesza, A. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074.
  • RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • Biotage. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • Reddit. (2024). Purification Troubleshooting. r/chemistry. [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy in DprE1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DprE1 inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing inhibitors against Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. Low or inconsistent inhibitor efficacy is a common challenge that can arise from multiple factors, from enzyme and substrate integrity to compound-specific properties. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve robust and reproducible results.

Understanding the DprE1 Enzymatic Pathway

DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX). This is the first of a two-step epimerization process, completed by the enzyme DprE2, which reduces DPX to decaprenylphosphoryl-β-D-arabinose (DPA).[1] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[1] Inhibition of DprE1 halts this vital pathway, leading to bacterial cell death.[1]

DprE1_Pathway cluster_DprE1 DprE1 Catalysis cluster_DprE2 DprE2 Catalysis DPR Decaprenyl-phospho-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-phospho-2-keto-erythropentose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-phospho-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan Essential Precursor DprE1->DPX FADH2 FADH2 DprE1->FADH2 Inhibitor DprE1 Inhibitor DprE1->Inhibitor Inhibition FAD FAD FAD->DprE1 DprE2->DPA NAD NAD+ DprE2->NAD NADH NADH NADH->DprE2 Troubleshooting_Workflow start Low/No Inhibition Observed check_positive_control Is the positive control (e.g., BTZ043) active? start->check_positive_control check_assay_components Verify enzyme activity, substrate integrity, and buffer conditions. check_positive_control->check_assay_components No check_solubility Is the compound soluble in the assay buffer? check_positive_control->check_solubility Yes troubleshoot_assay Troubleshoot general assay problems. check_assay_components->troubleshoot_assay troubleshoot_assay->start solubility_protocol Perform a solubility assessment. (See Protocol) check_solubility->solubility_protocol No check_covalent Is the compound a covalent inhibitor? check_solubility->check_covalent Yes reformulate Reformulate compound or adjust assay conditions. solubility_protocol->reformulate retest Re-test compound reformulate->retest covalent_protocol Increase pre-incubation time. Verify FAD presence. check_covalent->covalent_protocol Yes check_covalent->retest No covalent_protocol->retest

Caption: A logical workflow for troubleshooting low efficacy in DprE1 inhibition assays.

  • Compound Solubility: Poor aqueous solubility is a primary reason for lack of activity in biochemical assays. [2]A compound that precipitates out of solution cannot interact with the enzyme. Visually inspect the wells for any signs of precipitation. It is highly recommended to perform a formal solubility assessment.

  • Mechanism of Action (Covalent vs. Non-covalent):

    • Covalent Inhibitors: Many potent DprE1 inhibitors, such as benzothiazinones (BTZs), are covalent inhibitors that require activation by the reduced FAD cofactor of DprE1. [3]This activation step takes time. If you are testing a potential covalent inhibitor, a pre-incubation step of the enzyme with the compound before adding the substrate is often necessary. The duration of this pre-incubation can range from 30 minutes to several hours. Also, ensure that the FAD cofactor is present in your assay buffer.

    • Non-covalent Inhibitors: These inhibitors do not require activation and should show activity without a lengthy pre-incubation. If a known non-covalent inhibitor is inactive, the issue is more likely related to solubility or general assay problems.

  • Compound Integrity: Verify the identity and purity of your test compound. Degradation during storage can lead to a loss of activity.

  • Assay Interference (False Negatives): In some rare cases, a compound might interfere with the detection method in a way that masks its inhibitory activity. For example, in a fluorescence-based assay, a highly fluorescent compound could overwhelm the signal from the reporter dye.

Frequently Asked Questions (FAQs)

Q: What are good positive controls for a DprE1 inhibition assay, and what are their expected IC₅₀ values?

A: Using well-characterized inhibitors as positive controls is essential for validating your assay. Here are some commonly used DprE1 inhibitors:

InhibitorClassMechanismTypical IC₅₀
BTZ043 BenzothiazinoneCovalent~1-10 nM [4]
PBTZ169 (Macozinone) BenzothiazinoneCovalent~0.3-1 ng/mL (MIC) [5]
TBA-7371 Adamantyl ureasNon-covalent~10 nM [6]

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition). It is important to establish a baseline IC₅₀ for your specific assay.

Q: How can I best ensure the stability of my purified DprE1 enzyme?

A: Proper handling and storage are critical for maintaining DprE1 activity.

  • Storage: Store the enzyme in small aliquots at -80°C in a buffer containing a cryoprotectant like glycerol (10-20%). Avoid repeated freeze-thaw cycles.

  • Handling: When in use, always keep the enzyme on ice. Use pre-chilled pipette tips and tubes.

  • Additives: The inclusion of a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a reducing agent (e.g., 1-2 mM DTT) in the storage and assay buffers can help maintain enzyme stability and prevent aggregation.

Q: My compound is poorly soluble. What are my options?

A: Addressing poor solubility is a common challenge in drug discovery. [2]* Optimize Solvent Concentration: Ensure you are using the lowest possible concentration of DMSO.

  • Use of Co-solvents: In some cases, the addition of other co-solvents may be necessary, but their compatibility with the enzyme must be thoroughly tested.

  • Assay Buffer Additives: Including detergents like CHAPS or Tween-20 in the assay buffer can sometimes help to keep hydrophobic compounds in solution. However, be aware that detergents can also affect enzyme activity, so proper controls are necessary.

  • Sonication: Briefly sonicating the compound stock solution can help to dissolve it.

Experimental Protocols

Protocol for Assessing Compound Solubility in Assay Buffer

This protocol uses nephelometry (light scattering) to determine the solubility of a compound under your specific assay conditions.

  • Prepare a high-concentration stock solution of your test compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to a clear-bottom 96-well plate.

  • Add your assay buffer to each well to achieve the final desired compound concentrations and the same final DMSO percentage as in your enzyme assay.

  • Mix the plate thoroughly and let it equilibrate at the assay temperature for 30-60 minutes.

  • Measure the light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. A significant increase in signal compared to the buffer-only control indicates compound precipitation.

Detailed Protocol: A Non-Radiometric, Resazurin-Based DprE1 Inhibition Assay

This protocol is adapted for a 96-well plate format and is suitable for higher-throughput screening.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5% glycerol, 0.01% Tween-20.

  • DprE1 Enzyme: Recombinant M. tuberculosis DprE1, diluted in assay buffer to the desired working concentration.

  • Substrate: Farnesyl-phospho-ribose (FPR) or Decaprenyl-phospho-ribose (DPR) at a concentration close to its Kₘ.

  • Cofactor: Flavin adenine dinucleotide (FAD), at a final concentration of 10-50 µM.

  • Test Compounds: Serially diluted in 100% DMSO.

  • Positive Control: BTZ043 or TBA-7371.

  • Detection Reagent: Resazurin (e.g., 50 µM final concentration) and Diaphorase (e.g., 0.5 U/mL final concentration).

Procedure:

  • Plate Layout: Design your plate to include wells for 100% activity (enzyme, substrate, DMSO, no inhibitor), 0% activity (substrate, DMSO, no enzyme), positive controls, and your test compounds at various concentrations.

  • Compound Addition: Add 1 µL of your serially diluted compounds (or DMSO for controls) to the appropriate wells of a 96-well black, flat-bottom plate.

  • Enzyme Pre-incubation (for covalent inhibitors):

    • Add 50 µL of the DprE1 enzyme solution (containing FAD) to each well.

    • Mix and incubate the plate at room temperature or 37°C for 30-60 minutes. For non-covalent inhibitors, this step can be omitted.

  • Initiate the Reaction: Add 50 µL of the substrate solution to all wells to start the enzymatic reaction. The final volume should be 101 µL.

  • Enzymatic Reaction: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), during which the reaction is linear.

  • Signal Detection:

    • Add 20 µL of the detection reagent mixture (Resazurin and Diaphorase) to each well.

    • Incubate for an additional 15-30 minutes at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (0% activity control) from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Christophe, T., Jackson, M., Jeon, H. K., Fenistein, D., Contreras-Dominguez, M., Kim, J., ... & Brodin, P. (2009). High content screening identifies decaprenyl-phosphoribose 2' epimerase as a target for intracellular antimycobacterial inhibitors. PLoS pathogens, 5(10), e1000645. [Link]

  • Makarov, V., Lechartier, B., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383. [Link]

  • Batt, S. M., Toth, S., Rodriguez, B., Abrahams, K. A., Veerapen, N., Brecik, M., ... & Besra, G. S. (2020). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Scientific reports, 10(1), 1-13. [Link]

  • Patsnap. (2024). What are DprE1 inhibitors and how do they work?. Synapse. [Link]

  • Neres, J., Hartkoorn, R. C., Chiarelli, L. R., Gadupudi, R., Pasca, M. R., Mori, G., ... & Cole, S. T. (2015). 1, 3-Benzothiazin-4-one derivatives as potent inhibitors of Mycobacterium tuberculosis DprE1. Bioorganic & medicinal chemistry letters, 25(7), 1530-1533. [Link]

  • Crevel, R. V., Kootstra, N. A., & Pot, J. M. (2009). Decaprenylphosphoryl-β-D-ribose 2′-epimerase, the target of benzothiazinones and dinitrobenzamides, is an essential enzyme in Mycobacterium smegmatis. PloS one, 4(2), e4609. [Link]

  • Working Group for New TB Drugs. (n.d.). TBA-7371. Retrieved from [Link]

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  • Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Neres, J., Inácio, R., ... & Cole, S. T. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915. [Link]

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Technical Support Center: Enhancing Metabolic Stability of 2,7-Diazaspiro[3.5]nonane Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for enhancing the metabolic stability of drug candidates featuring the 2,7-diazaspiro[3.5]nonane scaffold. This unique spirocyclic system offers compelling three-dimensionality but can present specific metabolic challenges.[1][2] This document is designed to help you diagnose and solve these issues efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when working with 2,7-diazaspiro[3.5]nonane derivatives.

Q1: What are the most common metabolic liabilities associated with the 2,7-diazaspiro[3.5]nonane scaffold?

A: The primary metabolic "soft spots" on this scaffold are typically associated with the two nitrogen atoms. The most common pathways are:

  • Cytochrome P450 (CYP)-mediated N-dealkylation: If the nitrogens are substituted (e.g., with methyl, ethyl, or larger groups), these alkyl groups are susceptible to oxidative removal.[3][4] This is often a major clearance pathway for alkylamines.

  • Oxidation of carbons alpha to the nitrogen: The C-H bonds on the carbons directly attached to the ring nitrogens (positions 1, 3, 6, 8) can be oxidized to form a hemiaminal intermediate, which may lead to ring opening or subsequent reactions.

  • N-oxidation: The nitrogen atoms themselves can be oxidized, particularly the piperidinic nitrogen, to form N-oxides.

Identifying which of these pathways dominates is a critical first step in rationally designing more stable analogues.

Q2: How do I perform a basic in vitro metabolic stability screen for my compound?

A: The most common starting point is a liver microsomal stability assay.[5][6] Microsomes are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[5][7] A typical experiment involves incubating your compound at a known concentration (e.g., 1 µM) with human liver microsomes (HLM) and a necessary cofactor, NADPH, at 37°C.[8][9] Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes), the reaction is stopped ("quenched") with a solvent like ice-cold acetonitrile, and the remaining amount of the parent compound is quantified by LC-MS/MS.[9][10]

Q3: My HLM assay results gave me a half-life (t½) and intrinsic clearance (CLint). What do these values signify?

A: These two parameters quantify metabolic stability:

  • Half-life (t½): This is the time it takes for 50% of your compound to be metabolized in the assay. A longer half-life indicates greater stability. For early screening, compounds with a t½ > 30-60 minutes are often considered to have low to moderate clearance.[11]

  • Intrinsic Clearance (CLint): This value (often in µL/min/mg of microsomal protein) represents the inherent capacity of the liver enzymes to metabolize the drug, independent of other physiological factors like blood flow.[10][12] It is calculated from the rate of drug disappearance. A lower CLint value is desirable, indicating slower metabolism. These in vitro values are crucial for predicting in vivo hepatic clearance.[13]

Q4: My compound appears very stable in the HLM assay (long t½), but it still shows high clearance in my animal studies. What could be the cause?

A: This is a common and important scenario that suggests non-CYP metabolic pathways or other clearance mechanisms are at play. Microsomal assays primarily assess Phase I (CYP-mediated) metabolism.[6] If you see this discrepancy, consider these possibilities:

  • Phase II Metabolism: The compound might be rapidly conjugated by enzymes like UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases). These enzymes are present in hepatocytes but may have limited activity in standard microsomal preparations unless specific cofactors (like UDPGA for UGTs) are added.[5] Running a stability assay with hepatocytes is the logical next step as they contain a fuller complement of both Phase I and Phase II enzymes.[6][10]

  • Non-CYP Oxidative Enzymes: Enzymes like aldehyde oxidase (AO) or monoamine oxidase (MAO) could be responsible. These are primarily located in the cell cytosol, which is part of the S9 fraction but not microsomes.[5]

  • Active Transport: The compound might be rapidly eliminated from the body by transporters in the liver or kidneys.

Section 2: Troubleshooting Guide for Unexpected Metabolic Instability

This guide provides a structured approach to diagnosing and resolving specific metabolic stability issues encountered during experiments.

Problem: My 2,7-diazaspiro[3.5]nonane derivative shows rapid degradation (t½ < 15 min) in the Human Liver Microsome (HLM) assay.

This result strongly implicates CYP450-mediated metabolism as the primary clearance pathway. The goal is to identify the metabolic "soft spot" and modify the structure to block or slow down the reaction without losing pharmacological potency.

Visualizing the Problem: Common Metabolic Hotspots

The diagram below illustrates the most likely sites of metabolic attack on the core scaffold.

cluster_core 2,7-Diazaspiro[3.5]nonane Core K1 C1, C3, C6, C8 (α-Carbons) K2 N2, N7 (Piperidine & Azetidine Nitrogens) Metabolism CYP450-Mediated Metabolism Metabolism->K1 C-Hydroxylation Metabolism->K2 N-Dealkylation N-Oxidation

Caption: Key metabolic liabilities of the 2,7-diazaspiro[3.5]nonane scaffold.

Diagnostic & Solution Workflow

Follow this workflow to systematically address the instability.

start_node High Microsomal Clearance (t½ < 15 min) A Run Metabolite ID study to find 'soft spot' start_node->A  Step 1: Diagnose process_node process_node decision_node decision_node solution_node solution_node end_node Re-test in HLM Assay B Is metabolism at an N-alkyl group? A->B  Step 2: Analyze C1 Strategy: Block N-Dealkylation B->C1 Yes C2 Is metabolism at an α-carbon? B->C2 No D1 D1 C1->D1 e.g., Replace N-Me with N-CF3 D2 D2 C1->D2 e.g., Introduce flanking steric bulk D3 D3 C1->D3 e.g., Deuterate N-alkyl group E1 Strategy: Block C-Hydroxylation C2->E1 Yes F Consult specialist C2->F No (Other site) D1->end_node D2->end_node D3->end_node D4 D4 E1->D4 e.g., Introduce gem-dimethyl group D5 D5 E1->D5 e.g., Deuterate α-carbon D4->end_node D5->end_node

Caption: Troubleshooting workflow for high microsomal clearance.

Detailed Solution Strategies
  • Strategy: Blocking Metabolic "Soft Spots"

    • Causality: The principle here is to make the metabolically labile site inaccessible to the active site of the CYP enzyme or to make the chemical bond harder to break.

    • Method 1: Steric Hindrance: Introduce a bulky group adjacent to the site of metabolism. For example, if N-dealkylation of an N-methyl group is the problem, adding a substituent to the alpha-carbon can shield the methyl group. This is a classic strategy to improve metabolic stability.[14]

    • Method 2: Bioisosteric Replacement: Replace a metabolically liable group with a chemically similar but more stable one.[15][16] For example, an N-methyl group prone to dealkylation could be replaced with a more robust N-cyclopropyl group. A metabolically active C-H bond on an aromatic ring attached to the scaffold could be blocked by replacing it with a fluorine atom.[17][18]

    • Method 3: Electronic Modification: Reduce the electron density of the site of metabolism. CYP-mediated oxidation often targets electron-rich positions. Replacing a phenyl ring with a more electron-deficient pyridine ring is a common tactic to slow aromatic oxidation.[19] For the diazaspiro core, adding electron-withdrawing groups nearby can lower the pKa of the nitrogens, making them less prone to oxidation.

  • Strategy: Deuteration (Kinetic Isotope Effect)

    • Causality: The Kinetic Isotope Effect (KIE) is a powerful tool for enhancing metabolic stability.[][21] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond. Since CYP-mediated oxidation involves the cleavage of a C-H bond in its rate-determining step, replacing the targeted hydrogen with deuterium can significantly slow down the reaction rate.[][22]

    • Application: This strategy is most effective when a single metabolic pathway involving C-H bond cleavage is dominant.[23] If your metabolite identification study shows specific hydroxylation at C-8 or N-demethylation at N-2, selective deuteration at these positions can be highly effective.[24] This approach has the major advantage of being a minimal structural change, which is less likely to impact the compound's affinity for its biological target.[25]

Data Presentation: Hypothetical Case Study

The table below illustrates how these strategies could improve the metabolic stability of a hypothetical parent compound, "Spiro-X."

CompoundModification StrategyRationalet½ (min, HLM)CLint (µL/min/mg)
Spiro-X Parent Compound (N-methyl at N-2)Baseline8173
Spiro-X-D3 DeuterationN-CD₃ instead of N-CH₃ at N-2 to slow N-dealkylation via KIE.[24]2555
Spiro-X-Et Steric HindranceN-Ethyl instead of N-Methyl at N-2.1592
Spiro-X-F Blocking α-carbon oxidationFluorine atom placed on an adjacent aromatic ring to prevent its oxidation.[17]4034
Spiro-X-gem Blocking α-carbon oxidationGem-dimethyl group added at C-8 to block hydroxylation at that site.[3]> 60< 10

Section 3: Key Experimental Protocols

Adherence to robust, well-controlled protocols is essential for generating reliable and reproducible data.

Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay

This protocol describes a standard method to determine in vitro metabolic stability by measuring the disappearance of the parent compound over time.

A. Materials & Reagents

  • Test Compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance)

  • Internal Standard (IS) solution in ice-cold acetonitrile (for quenching)

  • 96-well incubation plates and collection plates

B. Experimental Procedure

  • Preparation: Thaw microsomes and NADPH regenerating system on ice.

  • Incubation Mixture Preparation: In a 96-well plate, prepare the main incubation mix. For a final volume of 200 µL, combine:

    • 138 µL of Phosphate Buffer

    • 10 µL of 20 mg/mL HLM (final concentration: 1 mg/mL)

    • 2 µL of 100 µM test compound (final concentration: 1 µM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding 50 µL of the NADPH regenerating system to each well. This is your T=0 time point for kinetics.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 25 µL) from the incubation mixture.

  • Quench Reaction: Immediately add the 25 µL aliquot to a well in a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Control Samples:

    • Negative Control (-NADPH): For the final time point, run a parallel incubation where the NADPH system is replaced with buffer. This control checks for non-enzymatic degradation.

    • T=0 Sample: Quench a sample immediately after adding the NADPH system.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

C. Data Analysis

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear portion of this plot equals the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein)

References

  • Enhancement of metabolic stability with structural modifications. - ResearchGate. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. Available at: [Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. Available at: [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • Metabolic pathway - Wikipedia. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. Available at: [Link]

  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed Central. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. Available at: [Link]

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. Available at: [Link]

  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. Available at: [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method - NIH. Available at: [Link]

  • 7.1: An Overview of Metabolic Pathways - Catabolism - Chemistry LibreTexts. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - ResearchGate. Available at: [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation | Request PDF - ResearchGate. Available at: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - Research journals - PLOS. Available at: [Link]

  • A general overview of the major metabolic pathways - Universidade Fernando Pessoa. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. Available at: [Link]

  • Bioisosteric Replacement Strategies - SpiroChem. Available at: [Link]

  • Effect of Substituents on Basicity | Aliphatic Amines | BP 202T - YouTube. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity | Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]

  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC - PubMed Central. Available at: [Link]

  • Metabolic Pathways at the Crossroads of Diabetes and Inborn Errors - PMC. Available at: [Link]

  • Metabolic Stability Services - Eurofins Discovery. Available at: [Link]

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  • Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I - ResearchGate. Available at: [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. Available at: [Link]

  • MCAT Biochemistry: The 13 Metabolic Pathways Explained - YouTube. Available at: [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed. Available at: [Link]

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  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - NIH. Available at: [Link]

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Technical Support Center: Strategies to Improve Aqueous Solubility of Benzhydryl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in compounds containing the benzhydryl moiety. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

The Benzhydryl Challenge: Why is Solubility an Issue?

The benzhydryl group, characterized by two phenyl rings attached to a single carbon atom (diphenylmethyl), is a common scaffold in many active pharmaceutical ingredients (APIs). However, its structure presents a fundamental problem for aqueous solubility. The two large, non-polar phenyl rings create a significant hydrophobic surface area, which is energetically unfavorable to interact with polar water molecules. This inherent lipophilicity often leads to what formulation scientists colloquially call "grease ball" compounds, where the energy required to break the compound's crystal lattice is less than the energy barrier to solvate the molecule in water.[1]

Poor solubility is a primary hurdle in drug development, often leading to low and erratic oral bioavailability, which can terminate the progression of an otherwise promising drug candidate.[2][3][4] This guide will walk you through systematic approaches to diagnose and overcome this challenge.

Frequently Asked Questions: First Principles
Q1: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?

A: This is a foundational concept. Understanding the difference prevents misinterpretation of your data.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[5][6] This measurement requires a longer incubation time (e.g., 24 hours or more) to ensure the system has reached its lowest energy state.[7]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[8][9] The point at which the compound precipitates is its kinetic solubility. This is a rapid, high-throughput measurement often used in early discovery, but it can overestimate the true solubility because it can form supersaturated, metastable solutions.[5][9]

Expert Insight: Relying solely on kinetic solubility can be misleading. A compound might appear soluble enough for an initial in vitro assay but will crash out of solution over time or upon administration in vivo. Always aim to determine the thermodynamic solubility for lead candidates to get a true picture of the challenge ahead.[5][7]

Q2: My benzhydryl-containing compound has very low solubility (<1 µg/mL). Where do I even start?

A: A systematic approach is key. The first step is to characterize your compound to guide your strategy selection. Ask these questions:

  • Is the compound ionizable? Look for acidic or basic functional groups (e.g., amines, carboxylic acids). If yes, pH modification and salt formation are the simplest and most direct first steps.

  • What is the melting point (Tm) and thermal stability? A high melting point (>200-225°C) may suggest a very stable crystal lattice ("brick dust") that is difficult to break, while a low melting point might make it a better candidate for thermal methods like hot-melt extrusion.[1][10]

  • What is the target dose? A high-dose drug will require a greater degree of solubility enhancement than a low-dose drug.

The workflow diagram below provides a decision-making framework to guide your initial strategy selection.

Solubilization Strategy Selection Workflow

This diagram outlines a logical path for selecting an appropriate solubility enhancement technique based on key compound properties.

solubilization_workflow cluster_start cluster_screening cluster_ionizable_path cluster_non_ionizable_path cluster_end start Start: Low Aqueous Solubility of Benzhydryl Compound ionizable Is the compound ionizable? (pKa analysis) start->ionizable ph_mod Strategy 1: pH Modification & Salt Formation ionizable->ph_mod Yes thermal_stable Is the compound thermally stable? ionizable->thermal_stable No ph_success Sufficient Solubility? ph_mod->ph_success ph_success->thermal_stable No end_node Proceed to In Vivo/ Formulation Development ph_success->end_node Yes asd Strategy 2B: Amorphous Solid Dispersions (ASDs) (e.g., HME, Spray Drying) thermal_stable->asd Yes particle_size Strategy 2A: Particle Size Reduction (Nanonization) thermal_stable->particle_size No formulation Strategy 3: Formulation Approaches (Co-solvents, Surfactants, Cyclodextrins, Lipids) asd->formulation If ASD fails or is not feasible particle_size->formulation formulation->end_node If successful

Caption: Decision workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide 1: pH Modification & Salt Formation

This is the most common and often simplest approach for ionizable compounds.[3] The principle is based on the Henderson-Hasselbalch equation, which dictates that the ionized form of a drug is significantly more water-soluble than its neutral form.[11][12]

FAQ & Troubleshooting

Q: My compound is a weak base with a pKa of 7.2. What pH should I target for my formulation?

A: For a basic drug, you need to lower the pH to protonate it. A good rule of thumb is to formulate at a pH at least 2 units below the pKa. In your case, a pH of ≤ 5.2 would ensure >99% of the compound is in its ionized, more soluble form. However, you must consider the physiological environment. If the drug is for oral administration, it will encounter the low pH of the stomach but then transition to the higher pH of the intestine, where it may precipitate.[13][14]

Q: I've formed a hydrochloride salt, but the solubility is still not high enough. What's next?

A: Not all salt forms are created equal. The solubility of a salt depends on the properties of both the API and the counter-ion.

  • Troubleshooting Steps:

    • Screen other counter-ions: Try different pharmaceutically acceptable counter-ions (e.g., mesylate, tosylate, sulfate for bases; sodium, potassium, calcium for acids). A salt screen can reveal forms with vastly different physicochemical properties.

    • Check for disproportionation: Ensure your salt isn't converting back to the less soluble free base in your formulation medium. This can happen if the pH of the medium is close to or above the pKa of the drug.

    • Combine with other methods: Salt formation can be used in conjunction with other techniques. For example, you can create a nanosuspension of a salt form or dissolve the salt in a co-solvent system.

Experimental Protocol: pH-Solubility Profile Determination

This protocol establishes the relationship between pH and the thermodynamic solubility of your ionizable compound.

  • Prepare Buffers: Create a series of buffers covering a wide physiological and experimental range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4, 8.0).

  • Add Excess Compound: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7] A vial roller or shaker is ideal.

  • Separate Solid from Solution: After equilibration, allow the vials to sit undisturbed for a short period. Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantify: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6][8]

  • Plot Data: Plot the measured solubility (in µg/mL or mM) on a logarithmic scale against the measured final pH of each buffer solution.

Troubleshooting Guide 2: Formulation-Based Approaches

If pH modification is not an option or is insufficient, the next step is to alter the formulation vehicle itself. These methods work by making the solvent environment more favorable for the hydrophobic benzhydryl compound.

A. Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This reduction in polarity lowers the energy penalty for solvating a lipophilic compound. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), and glycerol.[16]

FAQ & Troubleshooting

Q: Which co-solvent should I try first?

A: A good starting point is a screening of GRAS (Generally Recognized As Safe) solvents. A typical screening panel might include PEG 400, propylene glycol, and ethanol. The choice depends on the route of administration; for example, toxicity limits the amount of co-solvent that can be used in intravenous formulations.[15]

Q: My compound dissolves in a 50% PEG 400/water mixture, but it precipitates immediately when I dilute it further with water. What should I do?

A: This is a very common problem called "fall-out." The compound is only soluble in a narrow range of solvent polarity.

  • Troubleshooting Steps:

    • Add a Surfactant: Combine the co-solvent system with a surfactant. The surfactant can form micelles upon dilution that encapsulate the precipitating drug, keeping it in a solubilized state.

    • Use a Ternary System: Try a mixture of co-solvents (e.g., PEG 400 and ethanol) or add a third component like a surfactant to create a more robust formulation.

    • Consider a Self-Emulsifying Drug Delivery System (SEDDS): For oral delivery, this is an excellent next step. These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with aqueous fluids, keeping the drug solubilized.[10]

B. Surfactants (Micellar Solubilization)

Mechanism: Surfactants are amphiphilic molecules. Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[17] The hydrophobic benzhydryl portion of your compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, thus increasing its apparent solubility.[18][19][20]

FAQ & Troubleshooting

Q: How do I choose the right surfactant?

A: The choice depends on the route of administration (ionic surfactants are often more irritating than non-ionic ones) and the specific drug-surfactant interaction.[17]

  • Screening: Screen a panel of non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL), and ionic surfactants like sodium dodecyl sulfate (SDS) for preclinical studies.[17][21]

  • HLB Value: The Hydrophile-Lipophile Balance (HLB) value can be a guide, but experimental screening is essential as specific molecular interactions often play a larger role.[18]

C. Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, shaped like a truncated cone.[22] Your benzhydryl-containing compound can fit into this hydrophobic cavity, forming an "inclusion complex."[22][23] This complex shields the hydrophobic part of the molecule from water, dramatically increasing its solubility.

FAQ & Troubleshooting

Q: Which cyclodextrin is best for my compound?

A: The size of the CD cavity must match the size of the guest molecule.

  • β-Cyclodextrin and its derivatives are often a good fit for molecules with two aromatic rings, like the benzhydryl group.

  • Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended because they have much higher aqueous solubility and lower toxicity than the parent β-CD.[21]

Q: How can I confirm that an inclusion complex has actually formed?

A: Several analytical techniques can provide evidence of complexation:

  • Phase Solubility Studies: A plot of drug solubility versus CD concentration will show a linear or non-linear increase, indicating complex formation.

  • Spectroscopy: Changes in the UV-Vis or fluorescence spectra of the drug upon addition of CD can indicate its entry into the non-polar CD cavity.

  • Nuclear Magnetic Resonance (NMR): 2D ROESY NMR experiments can provide definitive proof of complexation by showing spatial proximity between the protons of your compound and the inner protons of the cyclodextrin cavity.

Troubleshooting Guide 3: Advanced Formulation Technologies

When simple formulation approaches are insufficient, particularly for very insoluble compounds or when a solid dosage form is required, advanced technologies that modify the physical state of the drug are necessary.

A. Particle Size Reduction (Nanonization)

Mechanism: The dissolution rate of a drug is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the drug particles. By reducing the particle size from microns to the nanometer range (nanonization), you dramatically increase the surface area, leading to a much faster dissolution rate.[24][25] This can result in a higher apparent solubility and improved bioavailability.[23][26]

FAQ & Troubleshooting

Q: My nanosuspension is unstable, and the particles are aggregating. How do I fix this?

A: This is a common issue. The high surface energy of nanoparticles makes them prone to aggregation or Ostwald ripening.

  • Troubleshooting Steps:

    • Optimize the Stabilizer: The choice and concentration of stabilizers (surfactants and/or polymers) are critical.[27] You need to provide sufficient steric or electrostatic stabilization to keep the particles separated. A combination of a surfactant (like Polysorbate 80) and a polymer (like HPMC or PVP) is often effective.[28]

    • Screen Different Stabilizers: Perform a screening study with various pharmaceutically acceptable stabilizers to find the optimal system for your specific compound.

    • Control the Milling Process: Over-processing during milling can generate excessive heat or amorphous content, leading to instability. Optimize milling time and energy input.[29]

Workflow Overview: Wet Media Milling for Nanosuspension Preparation

This process uses mechanical energy to break down coarse drug particles into nanoparticles.[25][28]

nanomilling_workflow cluster_prep Preparation cluster_milling Milling Process cluster_post Post-Processing prep 1. Prepare Slurry: API + Stabilizer(s) + Water mill 2. Add Slurry & Milling Media (e.g., Zirconium Beads) to Milling Chamber prep->mill process 3. Mill at High Speed: Shear forces & bead impact reduce particle size mill->process separate 4. Separate Nanosuspension from Milling Media process->separate characterize 5. Characterize: Particle Size (DLS), Zeta Potential, Assay separate->characterize dosage 6. Convert to Dosage Form: (Liquid, Lyophilized Powder, etc.) characterize->dosage

Caption: General workflow for preparing a nanosuspension via wet media milling.

B. Amorphous Solid Dispersions (ASDs)

Mechanism: This is one of the most powerful techniques. An ASD is a system where the drug is dispersed at a molecular level within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[30] The amorphous form has a much higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[3][31]

FAQ & Troubleshooting

Q: How do I select the right polymer for my ASD?

A: Polymer selection is critical for both performance and stability.

  • Miscibility: The drug and polymer must be miscible to form a single-phase, molecularly dispersed system. This can be predicted using thermodynamic models (e.g., Flory-Huggins) and confirmed experimentally using techniques like modulated Differential Scanning Calorimetry (mDSC).

  • Glass Transition Temperature (Tg): The polymer should have a high Tg to provide stability to the amorphous drug. A rule of thumb is that the Tg of the final dispersion should be at least 50°C above the intended storage temperature.

  • Common Polymers: Polyvinylpyrrolidone (PVP), copovidone (PVP VA64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are widely used.[32]

Q: My ASD is recrystallizing during storage. What can I do?

A: Physical instability is the primary risk for ASDs. Recrystallization negates the solubility advantage.

  • Troubleshooting Steps:

    • Increase Polymer Loading: Lower the drug loading in the dispersion. A higher polymer-to-drug ratio provides better separation of drug molecules and inhibits nucleation and crystal growth.

    • Choose a Better Polymer: Select a polymer that has stronger specific interactions (e.g., hydrogen bonding) with your drug. This can significantly improve stability. HPMCAS is excellent for its ability to interact with both acidic and basic drugs.

    • Control Moisture: Water acts as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates recrystallization. Store ASDs in tightly sealed containers with a desiccant.[32]

Protocol Overview: Hot-Melt Extrusion (HME) for ASD Preparation

HME is a solvent-free process used to create ASDs by mixing and melting the drug and polymer together.[30][33][34]

  • Blending: Accurately weigh and thoroughly blend the API and the selected polymer (and other optional excipients) in a suitable blender.[33]

  • Extruder Setup: Set up the twin-screw hot-melt extruder. Set the temperature zones of the barrel to a temperature above the Tg of the polymer/drug mixture but below the degradation temperature of the drug.[30][32][33] Set the screw speed.

  • Feeding: Feed the powder blend into the extruder at a constant rate.[33]

  • Extrusion: Inside the heated barrel, the rotating screws convey, mix, and melt the material, ensuring the drug dissolves completely in the molten polymer.[30][32]

  • Cooling and Collection: The molten extrudate exits through a die. It is then rapidly cooled on a conveyor belt or in a pelletizer to solidify the amorphous dispersion.[32][33]

  • Milling and Formulation: The solidified extrudate is milled into a powder, which can then be blended with other excipients and compressed into tablets or filled into capsules.

  • Characterization: Crucially, confirm the amorphous nature of the extrudate using Powder X-Ray Diffraction (PXRD) (should show a halo pattern, no sharp peaks) and DSC (should show a single Tg).

Comparison of Solubility Enhancement Strategies
StrategyMechanismPotential EnhancementKey AdvantageKey DisadvantageBest For...
pH/Salt Formation Ionization of the drug10 - 1,000xSimple, cost-effectiveOnly for ionizable drugs; risk of precipitation in GI tractEarly development, ionizable compounds
Co-solvents Reduce solvent polarity10 - 100xSimple for liquid formulationsRisk of precipitation on dilution; potential toxicityPreclinical IV/oral solutions
Surfactants Micellar encapsulation10 - 500xEffective at low concentrationsPotential for toxicity/irritation; complex behaviorLiquid formulations, combination approaches
Cyclodextrins Inclusion complex formation10 - 5,000xHigh efficiency, good safety profile for derivativesHigh cost; high amounts may be needed (can be bulky)Compounds that fit the CD cavity; oral/parenteral
Nanonization Increased surface areaDissolution rate enhancementBroadly applicable to crystalline drugs; high drug loadingPhysical instability (aggregation); complex manufacturingCrystalline, non-ionizable compounds; all routes
Amorphous Solid Dispersions High energy amorphous state100 - 10,000x+Highest potential enhancement; enables solid dosage formsPhysical instability (recrystallization); requires thermal stabilityThermally stable compounds requiring maximal enhancement
Lipid-Based Formulations Dissolving in lipids/oils10 - 1,000xMitigates food effects; good for highly lipophilic drugsFormulation complexity; potential for drug degradationHighly lipophilic (high LogP) compounds for oral delivery
References
  • Gunjal, P., et al. (2021). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceuticals. Available at: [Link]

  • Capsugel. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. Available at: [Link]

  • Altasciences. (2022). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Available at: [Link]

  • Kim, D. W., et al. (2021). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. MDPI. Available at: [Link]

  • Antczak, A., et al. (2017). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and surface hydrophobicity (A), total sulfhydryl and free... ResearchGate. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. JDDT. Available at: [Link]

  • Vinarov, Z., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Drug Development and Industrial Pharmacy. Available at: [Link]

  • Vemula, V. R., et al. (2021). Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. Pharmaceutics. Available at: [Link]

  • Gokturk, S., & Toprak, C. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (n.d.). Hot Melt Extrusion Formulation & Manufacturing. Ascendia Pharma. Available at: [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Nanomilling: A Key Option For Formulating Water-Insoluble APIs. Agno Pharma. Available at: [Link]

  • Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Available at: [Link]

  • Gokturk, S., & Toprak, C. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine. Available at: [Link]

  • Siddiqui, A., et al. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Desai, D., et al. (2004). Pharmaceutical compositions for drugs having pH-dependent solubility. Google Patents.
  • Altasciences. (n.d.). NANOMILLING. Altasciences. Available at: [Link]

  • Protopapa, E., et al. (2013). Pharmaceutical formulation containing lipophilic drugs and milk as a solubilizing/dispensing agent and method for the preparation thereof. Google Patents.
  • BioDuro. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. BioDuro-Sundia. Available at: [Link]

  • ResearchGate. (n.d.). Nanosuspensions for the Formulation of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Frank, K. J., et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Sarabu, S., et al. (2014). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. The AAPS Journal. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Matencio, A., et al. (2020). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available at: [Link]

  • Simulations Plus. (2020). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. Available at: [Link]

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  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available at: [Link]

Sources

Technical Support Center: Resolving Diastereomers of Substituted Diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of substituted diazaspiro[3.5]nonane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging but critical aspect of stereoisomer separation. The unique rigid spirocyclic structure and the presence of two basic nitrogen atoms in the diazaspiro[3.5]nonane scaffold can present specific challenges during resolution. This guide will equip you with the knowledge to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted diazaspiro[3.5]nonanes?

A1: The two most effective and widely adopted methods for resolving diastereomers of substituted diazaspiro[3.5]nonanes are:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or diastereomeric mixture of the basic diazaspiro[3.5]nonane with an enantiomerically pure chiral acid (a resolving agent).[1][2] This forms a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization.[3]

  • Chiral Chromatography: This method involves the differential interaction of the diastereomers with a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system.[4] It can be used for both analytical and preparative-scale separations.[5][6] Alternatively, if the diastereomers are formed through derivatization with a chiral agent, they can often be separated on a standard achiral stationary phase like silica gel.[4]

Q2: How does the presence of two basic nitrogens in the diazaspiro[3.5]nonane core affect diastereomeric salt resolution?

A2: The two basic nitrogen atoms can complicate salt formation by potentially forming salts with varying stoichiometries (mono- or di-salt) with the chiral acid resolving agent. This can lead to the formation of complex mixtures of salts, making selective crystallization difficult. To address this, you might consider:

  • Using a di-protic chiral acid: This can favor the formation of a 1:1 salt with the diamine.

  • Protecting one of the nitrogen atoms: If the substitution pattern allows, protecting one of the amines (e.g., with a Boc group) can simplify the salt formation to a single site.

  • Careful control of stoichiometry: The molar ratio of the resolving agent to the diazaspiro[3.5]nonane is a critical parameter to screen and optimize.

Q3: What are the most common chiral resolving agents for amine-containing compounds like diazaspiro[3.5]nonanes?

A3: For the resolution of chiral amines, derivatives of tartaric acid are among the most successful and commonly used resolving agents.[3] A selection of frequently employed chiral acids is presented in the table below.

Chiral Resolving AgentAcronymKey Characteristics
(+)-Tartaric Acid(+)-TAReadily available and cost-effective.
(-)-Tartaric Acid(-)-TAThe enantiomer of (+)-TA, useful for resolving the opposite enantiomer.
(+)-Dibenzoyl-D-tartaric acid(+)-DBTAOften provides better crystallinity and diastereoselectivity than tartaric acid itself.
(-)-Dibenzoyl-L-tartaric acid(-)-DBTAThe enantiomer of (+)-DBTA.
(+)-Di-p-toluoyl-D-tartaric acid(+)-DTTASimilar to DBTA, with altered solubility properties due to the tolyl groups.
(-)-Di-p-toluoyl-L-tartaric acid(-)-DTTAThe enantiomer of (+)-DTTA.
(S)-(+)-Mandelic AcidAnother commonly used chiral acid for resolving amines.
(R)-(-)-Mandelic AcidThe enantiomer of (S)-(+)-mandelic acid.
(+)-Camphorsulfonic acid(+)-CSAA strong acid that can be effective for forming crystalline salts.
(-)-Camphorsulfonic acid(-)-CSAThe enantiomer of (+)-CSA.

Q4: How do I choose the right solvent for diastereomeric salt crystallization?

A4: Solvent selection is a critical and empirical step in developing a successful diastereomeric salt resolution.[1] The ideal solvent system should exhibit a significant difference in the solubility of the two diastereomeric salts. A systematic screening of a range of solvents with varying polarities is highly recommended. Common starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), as well as their mixtures with water.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue 1: No crystals form upon cooling.

  • Causality: The diastereomeric salts may be too soluble in the chosen solvent, or the solution may be too dilute.

  • Troubleshooting Steps:

    • Concentrate the solution: Carefully remove a portion of the solvent under reduced pressure and attempt to cool again.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal to the solution.

    • Change the solvent system: Add an anti-solvent (a solvent in which the salts are less soluble) dropwise to the solution until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.

    • Try a different solvent: If the above steps fail, the salts may be too soluble in the current solvent. Evaporate the solvent and re-dissolve the residue in a different solvent in which the salts are expected to be less soluble.

Issue 2: The product "oils out" or precipitates as an amorphous solid instead of forming crystals.

  • Causality: The solution is likely supersaturated, leading to rapid precipitation rather than ordered crystal growth. This can also occur if the melting point of the diastereomeric salt is lower than the temperature of the solution.

  • Troubleshooting Steps:

    • Increase the amount of solvent: Add more of the crystallization solvent (or the more soluble solvent in a mixed system) to the heated mixture to ensure the salt is fully dissolved.[7]

    • Slow down the cooling process: Insulate the flask to allow for very slow cooling. This can be achieved by placing the flask in a Dewar filled with warm water or by wrapping it in glass wool.

    • Use a more dilute solution: Start with a less concentrated solution to avoid reaching supersaturation too quickly.[7]

    • Screen different solvents: An oily precipitate in one solvent may crystallize well in another.

Issue 3: The isolated crystals have low diastereomeric excess (d.e.).

  • Causality: The solubilities of the two diastereomeric salts in the chosen solvent system are too similar, leading to co-crystallization. The crystallization may have been allowed to proceed for too long, leading to the crystallization of the more soluble diastereomer as the solution becomes more concentrated in it.

  • Troubleshooting Steps:

    • Recrystallization: Recrystallize the obtained solid from the same or a different solvent system. This will often enrich the diastereomeric purity of the solid.

    • Optimize the solvent system: Re-screen for a solvent that provides a greater difference in the solubilities of the diastereomeric salts.

    • Consider kinetic vs. thermodynamic control: In some cases, one diastereomer crystallizes much faster than the other.[8] Try isolating the crystals after a shorter period. Conversely, allowing the solution to equilibrate for a longer time might favor the crystallization of the thermodynamically more stable (and often less soluble) salt.

    • Vary the temperature: Experiment with different final crystallization temperatures.

Issue 4: Difficulty in cleaving the diastereomeric salt to recover the free amine.

  • Causality: Incomplete reaction with the base or issues with the extraction process.

  • Troubleshooting Steps:

    • Ensure complete basification: Use a pH meter or pH paper to confirm that the aqueous solution is basic (pH > 10) after adding the base (e.g., NaOH, K2CO3).

    • Choose an appropriate extraction solvent: Use an organic solvent in which the free amine is highly soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).

    • Perform multiple extractions: To ensure complete recovery of the free amine, perform at least three extractions of the aqueous layer with the organic solvent.

    • Address emulsions: If an emulsion forms during extraction, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

Chiral HPLC Separation

Issue 1: No separation of diastereomers is observed.

  • Causality: The chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient stereochemical recognition for the diastereomers.

  • Troubleshooting Steps:

    • Screen different CSPs: The selectivity of chiral separations is highly dependent on the CSP.[9] It is advisable to screen a set of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a broad range of compounds.

    • Vary the mobile phase composition:

      • Normal Phase: Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane). Small changes can have a significant impact on selectivity.

      • Reversed Phase: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

      • Additives: For basic compounds like diazaspiro[3.5]nonanes, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and sometimes enhance resolution. For acidic additives, trifluoroacetic acid (TFA) or formic acid are commonly used.

    • Change the mobile phase mode: If normal-phase conditions are unsuccessful, try reversed-phase or polar organic modes.

Issue 2: Poor resolution (overlapping peaks).

  • Causality: The selectivity and/or efficiency of the separation is insufficient.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Fine-tune the mobile phase composition as described above. Often, reducing the strength of the mobile phase (e.g., decreasing the percentage of the polar modifier in normal phase) will increase retention and can improve resolution.

    • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to narrower peaks and better resolution.

    • Decrease the temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition interactions, leading to improved selectivity.

    • Use a longer column or a column with smaller particles: This will increase the overall efficiency of the separation.

Experimental Protocols

Protocol 1: Screening for Diastereomeric Salt Resolution

This protocol outlines a systematic approach to screen for suitable conditions for the diastereomeric salt resolution of a substituted diazaspiro[3.5]nonane.

  • Selection of Resolving Agents and Solvents:

    • Choose a panel of 3-5 chiral acids (e.g., (+)-DBTA, (-)-DTTA, (S)-(+)-mandelic acid).

    • Select a range of 5-7 solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and a mixture like 9:1 acetone/water).

  • Small-Scale Salt Formation:

    • In separate small vials, dissolve a known amount of the diazaspiro[3.5]nonane diastereomeric mixture (e.g., 50 mg) in a minimal amount of each of the chosen solvents.

    • In separate vials, dissolve an equimolar amount of each chiral resolving agent in the same set of solvents.

    • Combine the solutions of the amine and the acid for each solvent. If a precipitate forms immediately, heat the mixture gently to dissolve it.

    • Allow the solutions to cool slowly to room temperature and then, if no crystals have formed, place them in a refrigerator (4 °C) overnight.

  • Analysis of Results:

    • Observe each vial for the formation of crystalline material. Note the solvent and resolving agent that produced the best quality and quantity of crystals.

    • Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.

    • Determine the diastereomeric excess (d.e.) of the crystalline material. This can be done by cleaving the salt (see below) and analyzing the resulting free amine by chiral HPLC or by dissolving a small amount of the salt and analyzing it directly if a suitable HPLC method is available.

  • Salt Cleavage:

    • Suspend the crystalline diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., dichloromethane).

    • Add a base (e.g., 1 M NaOH solution) dropwise until the aqueous layer is basic (pH > 10).

    • Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.

Protocol 2: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for the separation of substituted diazaspiro[3.5]nonane diastereomers.

  • Column Selection:

    • Start with a screening set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based column, an amylose-based column, and a Pirkle-type column).

  • Initial Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

      • If the compound is basic, add 0.1% diethylamine to the mobile phase.

    • Reversed Phase:

      • Mobile Phase A: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)

      • Mobile Phase B: Methanol/Water with 0.1% Formic Acid (50:50, v/v)

    • Run a gradient or isocratic analysis on each column with each mobile phase to identify promising conditions.

  • Method Optimization:

    • Once a column and mobile phase system that shows some separation is identified, optimize the resolution by:

      • Adjusting the ratio of the mobile phase components.

      • Varying the column temperature.

      • Optimizing the flow rate.

Visualizations

Diastereomeric Salt Resolution Workflow

G cluster_0 Screening Phase cluster_1 Optimization & Scale-Up cluster_2 Isolation & Analysis racemate Racemic/Diastereomeric Mixture of Diazaspiro[3.5]nonane small_scale Small-Scale Salt Formation racemate->small_scale resolving_agents Select Chiral Resolving Agents (e.g., DBTA, DTTA) resolving_agents->small_scale solvents Select Solvents (e.g., EtOH, EtOAc, MeCN) solvents->small_scale optimization Optimize Solvent, Temperature, & Stoichiometry small_scale->optimization Identify Promising Conditions scale_up Scale-Up Crystallization optimization->scale_up filtration Filtration & Washing scale_up->filtration salt_cleavage Cleavage of Diastereomeric Salt (Base Treatment) filtration->salt_cleavage extraction Extraction of Free Amine salt_cleavage->extraction analysis Analysis of Diastereomeric & Enantiomeric Purity (HPLC) extraction->analysis pure_enantiomer Isolated Pure Enantiomer analysis->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral HPLC Method Development Workflow

G cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Final Method sample Diastereomeric Mixture screening_runs Perform Screening Runs sample->screening_runs columns Select Chiral Columns (e.g., Cellulose, Amylose) columns->screening_runs mobiles Select Mobile Phases (Normal & Reversed Phase) mobiles->screening_runs optimize_mobile Optimize Mobile Phase Composition screening_runs->optimize_mobile Identify Best Column & Mobile Phase optimize_temp Optimize Temperature optimize_mobile->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validation Method Validation (Robustness, Reproducibility) optimize_flow->validation prep_scale_up Preparative Scale-Up validation->prep_scale_up isolated_diastereomers Isolated Pure Diastereomers prep_scale_up->isolated_diastereomers

Caption: Workflow for Chiral HPLC Method Development.

References

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  • Google Patents. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid.
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Validation & Comparative

A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]nonane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Three-Dimensional Chemical Space

In the relentless pursuit of novel therapeutics that transcend the limitations of "flat" aromatic compounds, medicinal chemists are increasingly turning their attention to three-dimensional scaffolds. Among these, azaspirocycles have emerged as powerful tools for navigating uncharted chemical space, offering a unique blend of structural rigidity, synthetic tractability, and improved physicochemical properties. This guide provides a comprehensive comparative analysis of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]nonane. Drawing upon experimental data and field-proven insights, we will dissect their core attributes to empower researchers, scientists, and drug development professionals in making informed scaffold selections.

At a Glance: Key Physicochemical and Structural Differences

The subtle variation in ring size between azaspiro[3.5]nonane (a four-membered azetidine ring fused with a six-membered cyclohexane ring) and azaspiro[4.4]nonane (a five-membered pyrrolidine ring fused with a five-membered cyclopentane ring) imparts distinct physicochemical and conformational characteristics. These differences can have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa (Strongest Basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area (TPSA) 12 Ų12 Ų
Fraction of sp³ carbons (Fsp³) 1.01.0

Note: Predicted values are computationally derived and may differ from experimental results.[1]

Key observations from this data indicate that while both scaffolds share the same molecular formula and weight, 1-azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic. Conversely, 7-azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility.[1] Both scaffolds boast a high fraction of sp³-hybridized carbons, a desirable feature associated with improved clinical success rates.

The Synthetic Landscape: Accessibility and Functionalization

The ease and versatility of synthesis are paramount considerations in the adoption of any scaffold in a drug discovery program. Both azaspiro[3.5]nonane and azaspiro[4.4]nonane can be accessed through multi-step synthetic sequences, with distinct strategies tailored to their unique ring systems.

Synthesis of the Azaspiro[3.5]nonane Core

A common approach to the 7-azaspiro[3.5]nonane skeleton involves a two-step cyclization strategy. This often begins with the formation of a piperidine ring, followed by the construction of the fused azetidine ring.

Illustrative Experimental Protocol: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

This protocol provides a generalizable approach to a functionalized azaspiro[3.5]nonane core.

Step 1: First Cyclization (Piperidine Ring Formation)

  • In a reaction vessel under an inert atmosphere, dissolve bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF).

  • Add an acid scavenger, such as anhydrous potassium carbonate, a phase transfer catalyst (e.g., a quaternary ammonium salt), and an iodo metal salt (e.g., potassium iodide).

  • Heat the reaction mixture to 70-100°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude piperidine-containing intermediate.[2]

Step 2: Second Cyclization (Azetidine Ring Formation)

  • Dissolve the crude intermediate from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere and cool to -10°C.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions.

  • Allow the reaction to stir for 4-8 hours.

  • Carefully quench the reaction with water, followed by a sodium hydroxide solution.

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on neutral alumina to yield the final product.[2]

G cluster_step1 Step 1: Piperidine Ring Formation cluster_step2 Step 2: Azetidine Ring Formation Precursors bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal Reaction1 Cyclization (DMF, K2CO3, PTC, KI) Precursors->Reaction1 Intermediate Piperidine Intermediate Reaction1->Intermediate Reaction2 Reductive Cyclization (LiAlH4, THF) Intermediate->Reaction2 Product 7-Oxo-2-azaspiro[3.5]nonane Reaction2->Product

Caption: Generalized workflow for the synthesis of a 7-oxo-2-azaspiro[3.5]nonane core.

Synthesis of the Azaspiro[4.4]nonane Core

The construction of the 1-azaspiro[4.4]nonane scaffold is well-documented, with the domino radical bicyclization of O-benzyl oxime ethers being a particularly elegant and efficient method.[3][4][5] This approach allows for the rapid assembly of the spirocyclic core from a linear precursor.

Illustrative Experimental Protocol: Domino Radical Bicyclization to 1-Azaspiro[4.4]nonane Derivatives

This protocol outlines the general procedure for the synthesis of 1-azaspiro[4.4]nonane derivatives.

Step 1: Precursor Synthesis

  • Synthesize an O-benzyl oxime ether bearing both an alkenyl moiety and an aromatic ring substituted with a bromine or iodine atom. This serves as the radical precursor.

Step 2: Domino Radical Bicyclization

  • In a round-bottom flask under an inert atmosphere, dissolve the O-benzyl oxime ether precursor in cyclohexane to a concentration of 0.02 M.

  • Add tributyltin hydride (1.2 equivalents) and a radical initiator. Two common initiators are:

    • Method A (Thermal Initiation): Add 2,2'-azobisisobutyronitrile (AIBN) (0.25 equivalents) and heat the mixture at 90°C.

    • Method B (Room Temperature Initiation): Add triethylborane (1.0 M solution, 2.5 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the cyclohexane under reduced pressure.

  • Dissolve the residue in ethyl acetate and treat with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) overnight to remove tin byproducts.

  • Filter the mixture, extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the resulting mixture of diastereomers by flash column chromatography to obtain the 1-azaspiro[4.4]nonane derivative.[3]

G cluster_synthesis Domino Radical Bicyclization Precursor O-Benzyl Oxime Ether Reaction Radical Initiation (AIBN or Et3B) + Bu3SnH Precursor->Reaction Cyclization Domino Bicyclization Reaction->Cyclization Purification Purification (Flash Chromatography) Cyclization->Purification Product 1-Azaspiro[4.4]nonane Derivative Purification->Product

Caption: Workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization.

Conformational Analysis: Rigidity and Vectorial Projection

The spirocyclic nature of both scaffolds imparts a significant degree of conformational rigidity compared to their monocyclic or acyclic counterparts. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein.

The azaspiro[3.5]nonane scaffold, with its strained four-membered azetidine ring, presents a more rigid structure with well-defined exit vectors for substituent placement. The cyclohexane ring typically adopts a chair conformation.

The azaspiro[4.4]nonane scaffold, composed of two five-membered rings, exhibits greater conformational flexibility than the azaspiro[3.5]nonane. The pyrrolidine and cyclopentane rings can adopt various envelope and twist conformations. However, it is still significantly more constrained than a simple piperidine ring.[6]

Impact on Physicochemical Properties and Metabolic Stability

The choice of an azaspirocyclic scaffold can have a marked influence on a molecule's ADME properties.

Lipophilicity and Solubility: As bioisosteres for more common saturated heterocycles like piperidine, azaspirocycles can modulate lipophilicity (logP) and aqueous solubility. For instance, the incorporation of a 7-oxa-2-azaspiro[3.5]nonane moiety into the local anesthetic Bupivacaine, in place of the piperidine ring, resulted in increased water solubility and a five-fold reduction in toxicity.[7] While experimental data for the parent scaffolds is limited, the predicted higher aqueous solubility of 7-azaspiro[3.5]nonane suggests it may be a favorable choice when aiming to improve this property.[1]

Metabolic Stability: The introduction of a spirocenter can block potential sites of metabolism. The quaternary carbon at the spiro-junction is not susceptible to oxidation by cytochrome P450 enzymes. This can lead to improved metabolic stability and a longer in vivo half-life compared to simpler cyclic amines. While direct comparative metabolic stability data for the parent scaffolds is scarce, studies on related spirocyclic systems have shown a trend towards higher metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard in vitro assay to assess metabolic stability involves incubating the test compound with liver microsomes.

  • Incubation: Prepare an incubation mixture containing the test compound (e.g., at 1 µM), liver microsomes (e.g., from human or rat), and a cofactor regenerating system (e.g., NADPH).

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_workflow In Vitro Metabolic Stability Assay Start Test Compound + Liver Microsomes + NADPH Incubation Incubate at 37°C Start->Incubation Sampling Take Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Result Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analysis->Result

Caption: Workflow for a typical in vitro metabolic stability assay.

Applications in Drug Discovery: Case Studies

The utility of these scaffolds is best illustrated through their successful incorporation into drug candidates.

Case Study 1: Azaspiro[3.5]nonane in Sonrotoclax (BGB-11417)

Sonrotoclax is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor currently in clinical trials.[8] A key structural feature of sonrotoclax is the 7-azaspiro[3.5]nonane linker. The introduction of this rigid spirocycle was a pivotal moment in the lead optimization process, leading to a significant improvement in biochemical and cellular potency compared to more flexible linkers.[9] The constrained conformation of the azaspiro[3.5]nonane is thought to pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the Bcl-2 protein.

Case Study 2: Azaspiro[4.4]nonane in Cephalotaxus Alkaloids

The 1-azaspiro[4.4]nonane ring system is a core structural motif in the Cephalotaxus family of alkaloids, which exhibit significant antiproliferative activities.[3] Homoharringtonine, an ester derivative of cephalotaxine, is an approved drug for the treatment of chronic myeloid leukemia.[3] The presence of the azaspiro[4.4]nonane scaffold is crucial for the biological activity of these natural products.

Conclusion and Future Perspectives

Both azaspiro[3.5]nonane and azaspiro[4.4]nonane are valuable three-dimensional scaffolds that offer distinct advantages in drug discovery.

Azaspiro[3.5]nonane is characterized by its greater rigidity and slightly higher predicted aqueous solubility. Its successful application in sonrotoclax highlights its potential for creating potent ligands with well-defined exit vectors. This scaffold may be particularly advantageous when a more constrained conformation is required for optimal target engagement.

Azaspiro[4.4]nonane , while slightly more flexible, has a rich history in natural product synthesis and has been a key component of biologically active compounds. Its derivatives have shown promise as agonists of nicotinic acetylcholine receptors and inhibitors of the hepatitis C virus.[5]

The choice between these two scaffolds will ultimately be dictated by the specific requirements of the therapeutic target and the desired ADME profile of the final drug candidate. As synthetic methodologies continue to evolve, we can expect to see the even wider application of these and other novel azaspirocyclic systems in the design of next-generation therapeutics that effectively explore and conquer three-dimensional chemical space.

References

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  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31-41.
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  • Qin, L., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry, 67(10), 7836–7858.
  • Paquette, L. A. (2005). Practical synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. The Journal of Organic Chemistry, 70(5), 1597–1604.
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  • Cheah, C., et al. (2022). A phase 1 study with the novel B-cell lymphoma 2 inhibitor sonrotoclax (BGB-11417) as monotherapy or in combination with zanubrutinib in patients with CLL/SLL: preliminary data.
  • Dumas, F., & d'Angelo, J. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
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A Researcher's Guide to Validating the Mechanism of Action of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel inhibitors targeting decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), a clinically validated target for Mycobacterium tuberculosis (Mtb). By integrating biochemical, microbiological, and structural biology approaches, this guide offers not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating workflow.

The Central Role of DprE1 in Mycobacterial Cell Wall Synthesis

DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1] It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][3] DPA is the sole donor of arabinose for the synthesis of two essential cell wall components: arabinogalactan and lipoarabinomannan.[1][2] Inhibition of DprE1 effectively halts this pathway, leading to the disruption of cell wall integrity and ultimately, bacterial death.[1] This makes DprE1 a highly attractive target for novel anti-tubercular agents.

DprE1 inhibitors are broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[1]

  • Covalent Inhibitors: These compounds, often containing a nitro group, form an irreversible covalent bond with a key cysteine residue (Cys387) in the active site of DprE1.[1][4] The nitro group is reduced by the flavin cofactor (FAD) of DprE1 to a reactive nitroso species, which then covalently modifies the thiol group of Cys387, leading to permanent inactivation of the enzyme.[1]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, typically competing with the natural substrate, DPR.[1]

The following diagram illustrates the DprE1-catalyzed step in the arabinan biosynthesis pathway.

DprE1_Pathway cluster_DprE1_DprE2 Epimerization DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Substrate DPX Decaprenylphosphoryl-D-erythro- glycero-2-pentulose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Intermediate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan Arabinose Donor DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor DprE1 Inhibitor Inhibitor->DprE1 Inhibition

Caption: The DprE1/DprE2-catalyzed epimerization of DPR to DPA.

A Multi-pronged Approach to Mechanism of Action Validation

A robust validation of a DprE1 inhibitor's mechanism of action requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based and structural studies. This tiered approach provides layers of evidence, ensuring that the observed antibacterial activity is indeed due to the specific inhibition of DprE1.

The following diagram outlines a recommended experimental workflow for validating DprE1 inhibitors.

Validation_Workflow cluster_invitro In Vitro Validation cluster_incellulo Cell-Based Validation cluster_structural Structural Validation Enzyme_Assay Biochemical Assay: DprE1 Enzyme Inhibition TSA Biophysical Assay: Thermal Shift Assay (TSA) Enzyme_Assay->TSA Confirms direct binding MIC_WT Microbiological Assay: MIC against WT Mtb/M. smegmatis TSA->MIC_WT Proceed with binders MIC_OE Genetic Validation: MIC Shift with DprE1 Overexpression MIC_WT->MIC_OE Confirms on-target activity in cells Metabolite_Analysis Metabolic Profiling: DPR Accumulation/DPA Depletion MIC_OE->Metabolite_Analysis Confirms pathway inhibition Crystallography Structural Biology: X-ray Crystallography Metabolite_Analysis->Crystallography Visualizes binding mode

Caption: A tiered workflow for validating DprE1 inhibitors.

Comparative Performance of DprE1 Inhibitors

The efficacy of DprE1 inhibitors can be compared across various assays. The following tables provide a summary of reported data for well-characterized covalent and non-covalent inhibitors, offering a benchmark for new compounds.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors against M. tuberculosis

CompoundDprE1 IC₅₀ (nM)Mtb MIC (nM)
BTZ043Not consistently reported2.3[1]
PBTZ169 (Macozinone)Not consistently reported0.65[5]

Note: While direct IC₅₀ values for DprE1 inhibition are not always uniformly reported, the potent Minimum Inhibitory Concentrations (MIC) are well-established.

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors against M. tuberculosis

CompoundDprE1 IC₅₀ (nM)Mtb MIC (nM)
TBA-7371Data not specifiedCurrently in Phase 2 trials
OPC-167832Data not specifiedCurrently in Phase 2 trials

Table 3: Comparative In Vivo Efficacy of DprE1 Inhibitors in the C3HeB/FeJ Mouse Model

CompoundDose (mg/kg)Log₁₀ CFU Reduction in Lungs
PBTZ16925Significant efficacy observed
TBA-7371100Significant efficacy observed
OPC-1678322.5Superior efficacy observed

Data from a comparative study in a mouse model with caseous necrotic pulmonary lesions.[6]

Detailed Experimental Protocols

Biochemical Assay: DprE1 Enzyme Inhibition (Fluorometric)

This assay provides a direct measure of an inhibitor's ability to block DprE1's enzymatic activity. It relies on the detection of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate.

Principle: The oxidation of the substrate by DprE1 produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red or Resazurin) to generate a fluorescent product, which can be quantified. A decrease in fluorescence in the presence of a test compound indicates inhibition of DprE1.

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesyl-phosphoryl-β-D-ribose (FPR) or another suitable substrate

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red or Resazurin

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10% glycerol[7]

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Plate Setup: In a 96-well plate, add 2 µL of the compound dilutions. For positive (no inhibitor) and negative (no enzyme) controls, add 2 µL of DMSO.[7]

  • Reaction Initiation: Add 48 µL of a master mix containing the DprE1 enzyme, FPR substrate, and FAD in assay buffer to each well.[7]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[7]

  • Detection: Add 50 µL of a resazurin solution (e.g., 100 µM in assay buffer) containing HRP to each well.[7]

  • Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.[7]

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Genetic Validation: MIC Shift Assay with DprE1 Overexpression

This cell-based assay is a crucial step to confirm that the inhibitor's antibacterial activity is due to its effect on DprE1.

Principle: If a compound specifically targets DprE1, overexpressing the DprE1 protein in the bacteria should lead to a higher Minimum Inhibitory Concentration (MIC) compared to the wild-type strain. This is because more inhibitor is required to inhibit the increased number of target enzyme molecules.

Materials:

  • Wild-type M. smegmatis or M. tuberculosis strain

  • A strain of the same bacterium engineered to overexpress DprE1

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9)

  • Test compounds

  • 96-well plates

Step-by-Step Protocol:

  • Bacterial Culture: Grow both the wild-type and DprE1-overexpressing strains to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compound in the 96-well plates.

  • Inoculation: Inoculate the wells with a standardized suspension of either the wild-type or the DprE1-overexpressing strain.

  • Incubation: Incubate the plates under appropriate conditions for mycobacterial growth.

  • MIC Determination: Determine the MIC for both strains, typically defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis: Calculate the fold-shift in MIC by dividing the MIC for the overexpressing strain by the MIC for the wild-type strain. A significant fold-shift (typically ≥4-fold) provides strong evidence of on-target activity.[4]

Metabolic Profiling: TLC Analysis of DPR and DPA

This assay directly assesses the impact of the inhibitor on the DprE1 pathway within the bacterial cell by measuring the levels of the substrate (DPR) and the product (DPA).

Principle: Inhibition of DprE1 is expected to cause an accumulation of its substrate, DPR, and a depletion of its product, DPA. These lipid-linked sugars can be extracted from treated cells and separated by thin-layer chromatography (TLC).

Materials:

  • M. smegmatis or M. tuberculosis culture

  • [¹⁴C]-labeled precursor (e.g., [¹⁴C]-ribose)

  • Test compound

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • TLC plates (e.g., silica gel)

  • TLC developing solvent system

  • Phosphorimager or autoradiography film

Step-by-Step Protocol:

  • Metabolic Labeling: Grow a mycobacterial culture and add a [¹⁴C]-labeled precursor to the medium to radiolabel the sugar pools.

  • Inhibitor Treatment: Treat the culture with the test compound at a concentration above its MIC. Include an untreated control.

  • Lipid Extraction: After a suitable incubation period, harvest the cells and extract the total lipids.

  • TLC Separation: Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate DPR and DPA.[3]

  • Visualization: Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.[5]

  • Data Analysis: Compare the intensity of the spots corresponding to DPR and DPA in the treated sample versus the untreated control. A significant increase in the DPR spot and a decrease in the DPA spot confirm inhibition of the DprE1 pathway.[5]

Structural Biology: X-ray Crystallography of the DprE1-Inhibitor Complex

Determining the three-dimensional structure of DprE1 in complex with an inhibitor provides definitive proof of direct binding and reveals the precise molecular interactions.

Principle: High-resolution X-ray crystallography can visualize the inhibitor bound in the active site of the DprE1 enzyme, confirming direct interaction and elucidating the binding mode. This is particularly insightful for covalent inhibitors, where the covalent bond to Cys387 can be directly observed.

Step-by-Step Protocol:

  • Protein Expression and Purification: Overexpress and purify high-quality, soluble DprE1 protein.

  • Co-crystallization: Set up crystallization trials with the purified DprE1 in the presence of the inhibitor.

  • Crystal Harvesting and Data Collection: Mount suitable crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the DprE1-inhibitor complex.

  • Structural Analysis: Analyze the electron density maps to confirm the presence and orientation of the inhibitor in the active site and identify key protein-inhibitor interactions.

Field-Proven Insights and Causality

  • M. smegmatis as a Surrogate Model: M. smegmatis is a non-pathogenic, fast-growing mycobacterium that is often used as a BSL-1 surrogate for the BSL-3 pathogen M. tuberculosis.[8] While it is a valuable tool for initial screening and mechanism of action studies due to its genetic similarities to Mtb, it is important to note that a significant proportion of Mtb inhibitors may be missed when screening with M. smegmatis.[9] Therefore, promising hits identified in M. smegmatis should always be validated in M. tuberculosis.

  • The Value of Thermal Shift Assays (TSA): TSA is a rapid and cost-effective biophysical method to confirm direct binding of a compound to a target protein. It measures the change in the thermal denaturation temperature of a protein upon ligand binding. A positive thermal shift indicates that the compound stabilizes the protein, which is a strong indicator of direct interaction. This assay is an excellent secondary screen after a primary enzymatic assay to rule out false positives and confirm target engagement.

  • Interpreting MIC Shifts: While a significant MIC shift in an overexpression strain is a strong indicator of on-target activity, the absence of a shift does not definitively rule out the target. The inhibitor may have other mechanisms of action, or the level of overexpression may not be sufficient to overcome potent inhibition.

  • Covalent vs. Non-covalent Inhibitors: Covalent inhibitors often exhibit high potency and prolonged duration of action due to the irreversible nature of their binding. However, they can also carry a higher risk of off-target reactivity. Non-covalent inhibitors may have a more favorable safety profile but may require optimization for sustained target occupancy.

By following the comprehensive validation workflow outlined in this guide, researchers can build a compelling and robust data package to confirm the mechanism of action of novel DprE1 inhibitors, paving the way for the development of new and effective treatments for tuberculosis.

References

  • Ghavami, M., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega. Available at: [Link]

  • Chatterjee, A., et al. (2023). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • BenchChem (2025). A Technical Guide to the Structural and Functional Analysis of DprE1 Inhibitors. BenchChem.
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  • Hu, X., et al. (2021). Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BenchChem (2025). Comparative Guide to DprE1 Inhibitors for Mycobacterium tuberculosis. BenchChem.
  • Zent, C., et al. (2021). Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • O'Malley, T., et al. (2010). Evaluation of the Mycobacterium smegmatis and BCG models for the discovery of Mycobacterium tuberculosis inhibitors. Tuberculosis. Available at: [Link]

  • Mikusová, K., et al. (2005). Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose. Journal of Bacteriology. Available at: [Link]

  • Vipergen (2024). Drug Discovery Workflow - What is it?. Vipergen. Available at: [Link]

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  • ResearchGate (2025). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. ResearchGate. Available at: [Link]

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  • Mikusová, K., et al. (2005). Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Journal of Bacteriology. Available at: [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. Available at: [Link]

  • Shirude, P. S., et al. (2019). Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • JoVE (2022). Protein Crystallization for X-ray Crystallography. YouTube. Available at: [Link]

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  • UniProt (2024). dprE1 - Decaprenylphosphoryl-beta-D-ribose oxidase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProt. Available at: [Link]

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A Head-to-Head Comparison: The Efficacy of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane Derivatives Versus PBTZ169 in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a robust pipeline of novel therapeutics. For years, the benzothiazinone (BTZ) class of compounds has shown immense promise, with PBTZ169 (Macozinone) emerging as a clinical-stage candidate. However, the limitations of PBTZ169, especially its lack of efficacy against nontuberculous mycobacteria (NTM), have spurred the development of next-generation BTZs. This guide provides a detailed comparative analysis of a promising new series, the 2-Benzhydryl-2,7-diazaspiro[3.5]nonane derivatives, against the established frontrunner, PBTZ169.

Introduction: The DprE1 Target and the Rise of Benzothiazinones

Both PBTZ169 and the novel spiro-derivatives share a common target: the essential enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1).[1][2] DprE1 is a critical component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan. Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.[3]

PBTZ169, a piperazinobenzothiazinone derivative, covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition.[4] This mechanism confers potent bactericidal activity against drug-susceptible and resistant Mtb strains.[1] While PBTZ169 has advanced to clinical trials, its Achilles' heel lies in its ineffectiveness against many NTM species. This is primarily due to a natural mutation (Cys387Ala) in the DprE1 enzyme of NTM, which prevents the covalent bond formation that is crucial for PBTZ169's activity.[2][5]

This critical gap in the activity spectrum of PBTZ169 has been the primary impetus for the design and synthesis of the this compound derivatives. These novel compounds aim to retain the potent anti-Mtb activity of PBTZ169 while extending their efficacy to include NTM.

Mechanism of Action: A Tale of Two Binding Modes

While both classes of compounds target DprE1, the this compound derivatives exhibit a more nuanced mechanism of inhibition that allows them to overcome the resistance observed in NTM.

PBTZ169: The inhibitory action of PBTZ169 is contingent on the formation of a covalent bond with the Cys387 residue within the DprE1 active site.[4] This interaction is highly specific and potent in Mtb.

This compound Derivatives: These derivatives also interact with the DprE1 active site. However, their defining feature is an additional, stable electrostatic interaction with the highly conserved Asp326 residue of the DprE1 enzyme in M. abscessus.[2][6] This secondary interaction circumvents the need for covalent bonding with the Cys387 residue, thereby enabling potent inhibition of DprE1 even in NTM species where the cysteine is replaced by alanine.[2]

cluster_PBTZ169 PBTZ169 Mechanism cluster_Spiro Spiro Derivative Mechanism PBTZ169 PBTZ169 DprE1_Mtb Mtb DprE1 (Cys387) PBTZ169->DprE1_Mtb Binds to DprE1_NTM NTM DprE1 (Ala387) PBTZ169->DprE1_NTM Binds to Covalent_Bond Covalent Bond Formation DprE1_Mtb->Covalent_Bond Facilitates Inhibition_Mtb Inhibition of Mtb Cell Wall Synthesis Covalent_Bond->Inhibition_Mtb No_Bond No Covalent Bond DprE1_NTM->No_Bond Ineffective Ineffective Inhibition No_Bond->Ineffective Spiro Spiro Derivative DprE1_NTM_Spiro NTM DprE1 (Ala387, Asp326) Spiro->DprE1_NTM_Spiro Binds to Electrostatic_Interaction Electrostatic Interaction with Asp326 DprE1_NTM_Spiro->Electrostatic_Interaction Enables Inhibition_NTM Inhibition of NTM Cell Wall Synthesis Electrostatic_Interaction->Inhibition_NTM A Prepare Mycobacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Serially Dilute Test Compounds in 96-Well Plate B->C D Incubate at 37°C for 7-21 Days C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Figure 2: Workflow for MIC Determination.
Murine Model of Tuberculosis Infection (Acute Model)

This protocol outlines a common approach for assessing the in vivo efficacy of anti-tubercular compounds in an acute infection model.

  • Infection: BALB/c mice are infected via aerosol exposure with a standardized inoculum of M. tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFUs in the lungs. [7]2. Treatment Initiation: Treatment with the test compounds (e.g., PBTZ169 or a spiro-derivative) and a vehicle control is initiated one day post-infection. The compounds are typically administered orally once daily for a specified period (e.g., 4 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.

  • CFU Enumeration: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • Incubation and Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFUs) is counted to determine the bacterial load in each organ.

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial loads in the treated groups to the vehicle control group.

A Aerosol Infection of Mice with M. tuberculosis B Initiate Daily Oral Treatment (Day 1 Post-Infection) A->B C Continue Treatment for 4 Weeks B->C D Euthanize Mice and Harvest Lungs and Spleens C->D E Homogenize Organs and Plate Serial Dilutions D->E F Incubate Plates and Enumerate CFUs E->F G Compare CFU Counts Between Treated and Control Groups F->G

Figure 3: Workflow for Acute Murine Tuberculosis Model.

Conclusion and Future Directions

The emergence of this compound derivatives represents a significant advancement in the development of DprE1 inhibitors for the treatment of mycobacterial infections. While PBTZ169 remains a crucial clinical candidate for tuberculosis, its limitations, particularly its inactivity against NTM, underscore the need for next-generation compounds with a broader spectrum of activity.

The novel spiro-derivatives have demonstrated:

  • Equivalent or superior potency against M. tuberculosis compared to PBTZ169.

  • A unique mechanism of action that confers potent activity against NTM, a key advantage over PBTZ169.

  • Improved pharmacokinetic profiles in preclinical models, suggesting better drug-like properties.

  • Promising in vivo efficacy , potentially at lower doses than PBTZ169.

Further research should focus on comprehensive head-to-head studies in chronic tuberculosis models, detailed toxicological profiling, and the optimization of lead compounds from the this compound series. These efforts will be critical in determining whether these promising new derivatives can ultimately provide a more effective and broader-spectrum treatment option for patients suffering from both tuberculous and nontuberculous mycobacterial diseases.

References

  • Macozinone (MCZ, PBTZ-169). Working Group for New TB Drugs. [Link]

  • Li, X., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(11), 1158-1163. [Link]

  • Zhang, T., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Biomedicine & Pharmacotherapy, 132, 110777. [Link]

  • Susanto, B. O., et al. (2020). Population pharmacokinetics of macozinone (PBTZ-169) and active metabolites in healthy volunteers after different oral formulations. Clinical Pharmacology & Therapeutics, 108(S1). [Link]

  • Singh, V., et al. (2021). Mechanism of action of benzothiazinone and inhibitors of DprE1. ResearchGate. [Link]

  • Verma, R., et al. (2020). In vitro and in vivo antitubercular activity of benzothiazinone-loaded human serum albumin nanocarriers designed for inhalation. Journal of Controlled Release, 328, 599-610. [Link]

  • Wang, A., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel benzothiazinone derivatives with low acute toxicity. (2023). BioWorld. [Link]

  • Lyu, K., et al. (2020). Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. European Journal of Medicinal Chemistry, 200, 112409. [Link]

  • Wang, A., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. [Link]

  • Vera-Cabrera, L., et al. (2015). In Vivo Activity of the Benzothiazinones PBTZ169 and BTZ043 against Nocardia brasiliensis. PLoS Neglected Tropical Diseases, 9(10), e0004022. [Link]

  • Wang, A., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

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  • Bilitewski, U., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(5), e0142922. [Link]

  • Schön, T., et al. (2021). Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. Clinical Microbiology and Infection, 27(10), 1415-1417. [Link]

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A Senior Application Scientist's Guide to Benchmarking Next-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The landmark approvals of sotorasib and adagrasib, covalent inhibitors targeting the KRAS G12C mutation, have shattered this paradigm, offering new hope for patients, particularly those with non-small cell lung cancer (NSCLC). However, the emergence of resistance and the quest for improved efficacy have spurred the development of a new wave of KRAS G12C inhibitors. This guide provides a framework for researchers, scientists, and drug development professionals to rigorously benchmark these novel agents against existing therapies, ensuring a data-driven approach to identifying the most promising candidates for clinical advancement.

The Evolving Landscape of KRAS G12C Inhibition

The first-generation FDA-approved inhibitors, sotorasib and adagrasib, function by covalently binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[1] This prevents the "on-switch" to the active, GTP-bound form, thereby inhibiting downstream oncogenic signaling pathways.[1] While these therapies have demonstrated clinical benefit, their efficacy can be limited by both primary and acquired resistance.[2]

A new generation of inhibitors is emerging with diverse strategies to overcome these limitations. These include molecules with increased potency and selectivity, as well as novel mechanisms of action, such as the ability to inhibit both the active (GTP-bound 'ON') and inactive (GDP-bound 'OFF') states of KRAS G12C.

Key Players: A Comparative Overview

A comprehensive benchmarking study must include both established and emerging inhibitors.

Existing Therapies (The Benchmarks):

  • Sotorasib (Lumakras™): The first FDA-approved KRAS G12C inhibitor, sotorasib has shown an objective response rate (ORR) of 37.1% in patients with previously treated KRAS G12C-mutated NSCLC.[3][4]

  • Adagrasib (Krazati™): The second approved inhibitor, adagrasib, demonstrated a 42.9% ORR in a similar patient population.[5] Clinical data suggests a potential advantage for adagrasib in progression-free survival (PFS), though overall survival (OS) appears comparable to sotorasib.[5]

Next-Generation Inhibitors (The Challengers):

  • Divarasib (GDC-6036): Preclinical data suggests divarasib is 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[1] Early clinical data in NSCLC patients have shown a promising ORR of 53.4% and a median PFS of 13.1 months.[6]

  • JDQ443: A structurally novel, potent, and selective covalent inhibitor that has demonstrated preclinical efficacy and is currently in clinical trials.[7]

  • LY3537982: A novel inhibitor with preclinical data suggesting higher potency and target occupancy compared to first-generation inhibitors.

  • BBO-8520: A first-in-class direct dual inhibitor of both the "ON" and "OFF" states of KRAS G12C, designed to address adaptive resistance.[8]

  • RMC-6291: This inhibitor uniquely targets the active "ON" state of KRAS G12C by forming a tri-complex with cyclophilin A.[1] Preclinical models have shown its ability to induce tumor regression in tumors resistant to "OFF" state inhibitors.[9]

The KRAS G12C Signaling Axis: A Target for Inhibition

Effective benchmarking requires a deep understanding of the signaling network downstream of KRAS G12C. Inhibition of KRAS G12C is intended to suppress these pro-survival and proliferative signals. Key pathways include the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades.

KRAS_Signaling cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive - GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Traps in 'OFF' state

Caption: The KRAS G12C signaling pathway and point of intervention for inhibitors.

A Framework for Comparative Benchmarking: Experimental Protocols

A robust comparison relies on standardized, well-controlled assays. The following protocols provide a foundation for generating high-quality, reproducible data.

Experimental Workflow: From In Vitro Potency to In Vivo Efficacy

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation biochemical Biochemical Assays (Target Engagement) cell_viability Cell-Based Assays (Potency & Selectivity) biochemical->cell_viability downstream Signaling Pathway Analysis cell_viability->downstream xenograft Xenograft Models (Efficacy) downstream->xenograft Promising Candidates pd_analysis Pharmacodynamic Analysis xenograft->pd_analysis

Caption: A generalized workflow for benchmarking KRAS G12C inhibitors.

Biochemical Assay: KRAS G12C Nucleotide Exchange

This assay directly measures the inhibitor's ability to lock KRAS G12C in its inactive state by preventing the exchange of GDP for GTP.

  • Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto recombinant KRAS G12C. The addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and excess GTP initiates the exchange reaction, leading to a decrease in fluorescence as the labeled GDP is displaced. An effective inhibitor will prevent this exchange, resulting in a stable, high fluorescence signal.

  • Protocol:

    • Preparation: Recombinant KRAS G12C protein is incubated with BODIPY-GDP to ensure complete loading.

    • Inhibitor Incubation: A dilution series of the test inhibitor is added to the KRAS G12C-BODIPY-GDP complex and incubated.

    • Initiation: The nucleotide exchange is initiated by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

    • Measurement: Fluorescence is monitored over time using a plate reader. The initial rate of fluorescence decay is calculated for each inhibitor concentration.

    • Analysis: The rates are plotted against inhibitor concentration to determine the IC50 value, representing the concentration at which the inhibitor blocks 50% of the nucleotide exchange activity.

Cell-Based Assay: Cell Viability

This assay determines the inhibitor's potency in killing cancer cells that are dependent on the KRAS G12C mutation.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

  • Protocol:

    • Cell Seeding: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of the inhibitor for 72-96 hours.

    • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

    • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis, followed by an incubation period to stabilize the luminescent signal.

    • Measurement: Luminescence is measured using a plate reader.

    • Analysis: The luminescent signal is normalized to untreated control cells, and the results are plotted against inhibitor concentration to calculate the IC50 value.

Signaling Pathway Analysis: Western Blot for p-ERK

This assay confirms that the inhibitor is hitting its target in a cellular context by measuring the phosphorylation of downstream effector proteins like ERK.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A decrease in the phosphorylated form of ERK (p-ERK) upon inhibitor treatment indicates successful target engagement and pathway inhibition.

  • Protocol:

    • Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor for a defined period (e.g., 2-24 hours). Cells are then lysed to extract total protein.

    • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific for p-ERK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The membrane is then stripped and re-probed for total ERK as a loading control.

    • Analysis: The intensity of the p-ERK band is normalized to the total ERK band for each treatment condition.

In Vivo Efficacy: Xenograft Tumor Models

This is the critical step to evaluate the inhibitor's anti-tumor activity in a living organism.

  • Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Protocol:

    • Cell Implantation: A suspension of KRAS G12C mutant cells (e.g., NCI-H358) is injected subcutaneously into the flank of immunodeficient mice.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.

    • Treatment: The inhibitor is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

    • Monitoring: Tumor volume and mouse body weight are measured regularly.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.

    • Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

Comparative Data Analysis: A Head-to-Head Look

While direct head-to-head preclinical data for all emerging inhibitors in the same experimental systems is not always publicly available, we can compile the existing information to draw meaningful comparisons.

Table 1: Comparative Preclinical and Clinical Efficacy of KRAS G12C Inhibitors

InhibitorMechanism of ActionPreclinical Potency vs. Sotorasib/AdagrasibClinical ORR (NSCLC)Median PFS (NSCLC)
Sotorasib Covalent, 'OFF' state-37.1%[3][4]6.8 months[4]
Adagrasib Covalent, 'OFF' state-42.9%[5]6.5 months[5]
Divarasib Covalent, 'OFF' state5-20x more potent[1]53.4%[6]13.1 months[6]
JDQ443 Covalent, 'OFF' statePotent and selective[7]42.9% (at 200mg BID)Not Reported
LY3537982 Covalent, 'OFF' stateHigher potencyIn clinical trialsNot Reported
BBO-8520 Covalent, 'ON' & 'OFF'Potent dual inhibitor[8]In clinical trialsNot Reported
RMC-6291 Covalent, 'ON' stateSuperior preclinical response vs. adagrasib46% (in previously treated)Not Reported

Note: Clinical data is from different trials and patient populations and should be interpreted with caution.

Addressing the Challenge of Resistance

A key differentiator for new inhibitors will be their ability to overcome the resistance mechanisms that limit the efficacy of current therapies. Resistance to "OFF" state inhibitors can arise from:

  • On-target resistance: Secondary mutations in KRAS that prevent inhibitor binding.

  • Off-target resistance: Activation of bypass signaling pathways (e.g., through receptor tyrosine kinases like EGFR) that reactivate downstream signaling despite KRAS G12C inhibition.[1]

Inhibitors like BBO-8520 and RMC-6291, which can target the active "ON" state of KRAS G12C, are hypothesized to be less susceptible to resistance mechanisms driven by the reactivation of the KRAS protein.

Conclusion: The Future of KRAS G12C Targeted Therapy

The field of KRAS G12C inhibition is rapidly advancing. The benchmarking framework outlined in this guide provides a systematic approach to evaluating the next generation of inhibitors. By focusing on rigorous, comparative preclinical and clinical data, the scientific community can identify and prioritize the development of therapies with the potential for improved potency, broader efficacy, and the ability to overcome resistance. The ultimate goal is to deliver more effective and durable treatments to patients with KRAS G12C-mutant cancers.

References

  • KRAS Inhibition in Pancre
  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights
  • Preliminary Safety and Anti-Tumor Activity of RMC-6291, a First-in-Class, Tri-Complex KRASG12C(ON) Inhibitor, in Patients With or Without Prior KRASG12C(OFF)
  • Phase III trial of divarasib versus adagrasib or sotorasib in KRAS G12C-m NSCLC. OncologyTube.
  • KontRASt-01 update: Safety and efficacy of JDQ443 in KRAS G12C-mutated solid tumors including non-small cell lung cancer (NSCLC). ncoda.
  • Phase III trial of divarasib versus adagrasib or sotorasib in KRAS G12C-m NSCLC. OncologyTube.
  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. PubMed Central.
  • Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. IASLC.
  • Clinically Meaningful Benefit in Advanced KRAS G12C+ NSCLC Is Seen With Sotorasib. OncLive.
  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights
  • (PDF)
  • Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mut
  • Beyond First-Generation KRAS Inhibitors: BBO-8520 Tests the Dual Mechanism Hypothesis.

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Safety Operating Guide

Navigating the Disposal of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane, a specialized diazaspiro compound. By moving beyond mere procedural lists to explain the causality behind these protocols, we aim to build a deeper understanding and foster a culture of safety and compliance in your laboratory.

Core Principles of Chemical Waste Management

The foundation of safe disposal is a comprehensive understanding of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary federal bodies governing hazardous waste management.[3][4][5] The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous waste, ensuring its safe handling from generation to final disposal.[5][6] It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will have specific protocols that align with federal, state, and local regulations.[7][8]

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is essential to understand the potential hazards. Based on analogous compounds, the following table summarizes the expected hazards for this compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][9][10]
Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][9][10]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][9]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1][2][9]

Appropriate Personal Protective Equipment (PPE) is non-negotiable. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[11]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[11]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management.[12][13] Never mix incompatible waste streams, as this can lead to dangerous reactions.[14]

  • Solid Waste:

    • Place excess or expired this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), into a designated, leak-proof, and clearly labeled solid hazardous waste container.[14]

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[15]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, do not mix with strong oxidizing agents.[15]

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[15]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container to prevent punctures and injuries.[13]

  • Empty Containers:

    • Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[16] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[16]

Step 2: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound" and its approximate concentration.

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[17] This area should be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet.[18][19]

  • Ensure containers are always kept closed except when adding waste.[14][17]

  • Store incompatible waste streams separately, using secondary containment to prevent mixing in case of a leak.[7]

Step 3: Accidental Spill Response

Preparedness is key to mitigating the impact of an accidental spill.[20]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE.

  • Cleanup:

    • For dry spills , carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated solid hazardous waste container.[1]

    • For liquid spills , use an absorbent material to soak up the spill, then place the contaminated material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report all spills to your institution's EHS department.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified hazardous waste vendor.[16]

  • Once a waste container is full, or if you are generating waste infrequently, contact your EHS department to schedule a pickup.

  • Do not pour any amount of this compound or its solutions down the drain.[2] This can harm the environment and is a regulatory violation.

  • Evaporation of chemical waste in a fume hood is not a permissible disposal method.[16]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for handling this compound waste, the following workflow diagram has been created.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_pickup Storage & Disposal start Generate Waste (this compound) is_solid Is it Solid Waste? start->is_solid is_liquid Is it Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Is it a Sharp? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Waste Container (<75% Full) is_liquid->liquid_container Yes sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes store_saa Store in Designated Satellite Accumulation Area (SAA) is_sharp->store_saa No solid_container->store_saa liquid_container->store_saa sharps_container->store_saa ehs_pickup Contact EHS for Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Training and Compliance

All laboratory personnel handling this compound must receive training on hazardous waste management procedures.[16][21] This training should cover hazard identification, proper handling, storage, labeling, and emergency response.[21] Regular refresher training is also essential to ensure ongoing compliance and safety.[21]

By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Capot Chemical. MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Fluoro-7-azaspiro[3.5]nonane. [Link]

  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • U.S. Government Publishing Office. 40 CFR Part 260 -- Hazardous Waste Management System: General. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • U.S. Chemical Safety Board. OSHA Requirements for Hazardous Chemical Storage. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Wikipedia. Hazardous waste in the United States. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

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Navigating the Uncharted: A Proactive Safety Protocol for Handling 2-Benzhydryl-2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

The Principle of Analogy: A Scientist's First Line of Defense

In the absence of specific toxicological data for 2-Benzhydryl-2,7-diazaspiro[3.5]nonane, we must turn to the established safety profiles of structurally similar compounds. Several diazaspiro[3.5]nonane derivatives, such as 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride and tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, have been characterized and their hazard profiles documented.[1][2] These analogs consistently indicate a set of potential hazards that should be assumed for this compound until empirical data proves otherwise.

Anticipated Hazards Based on Structural Analogs:

  • Skin Irritation: Many diazaspiro compounds are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2]

  • Harmful if Swallowed: Ingestion of similar compounds has been classified as harmful.[2]

This proactive assumption of a conservative hazard profile is a cornerstone of responsible laboratory practice.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following PPE is mandatory when handling this compound.

Hazard Summary & PPE Matrix
Potential Hazard RouteHealth EffectRequired PPERationale
Dermal (Skin) Contact Skin IrritationNitrile or Neoprene Gloves, Chemical-Resistant Lab CoatPrevents direct contact with skin, minimizing the risk of irritation.[3]
Ocular (Eye) Contact Serious Eye IrritationChemical Splash Goggles or Safety Glasses with Side ShieldsProtects eyes from accidental splashes of the compound.[3] A face shield may be required for larger quantities or when there is a significant splash risk.[3]
Inhalation Respiratory Tract IrritationUse in a well-ventilated area or a chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be necessary.Minimizes the concentration of airborne particles, protecting the respiratory system.[4][5]
Ingestion Harmful if SwallowedDo not eat, drink, or smoke in the laboratory.Prevents accidental ingestion of the chemical.[2][6]

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is essential for minimizing risk and ensuring procedural consistency.

Engineering Controls and Work Area Preparation
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Clear Workspace: Maintain an uncluttered workspace to prevent accidental spills and facilitate a quick response in case of an emergency.

Step-by-Step Handling Protocol
  • Pre-Handling Check: Before starting any procedure, inspect all PPE for integrity.[4] Don gloves, a lab coat, and eye protection.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[5] Use a spatula for transfers. If a solution is being prepared, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be performed in a chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After completing the work, decontaminate the work area with an appropriate solvent.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Containment: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound itself should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[4]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Workflow for Novel Compound Safety Assessment

The following diagram illustrates a logical workflow for establishing safety protocols when working with a new or poorly characterized chemical entity.

novel_compound_safety_workflow cluster_assessment Hazard Assessment cluster_implementation Safety Implementation cluster_review Review & Refine Compound_ID Identify Compound: This compound SDS_Search Search for Specific SDS Compound_ID->SDS_Search Analog_Search Search for Structural Analogs SDS_Search->Analog_Search No SDS Found Hazard_ID Identify Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Analog_Search->Hazard_ID PPE_Selection Select Appropriate PPE: - Gloves - Goggles - Lab Coat Hazard_ID->PPE_Selection Eng_Controls Implement Engineering Controls: - Fume Hood PPE_Selection->Eng_Controls Handling_Protocol Develop Handling Protocol Eng_Controls->Handling_Protocol Disposal_Plan Establish Disposal Plan Handling_Protocol->Disposal_Plan Continuous_Monitoring Continuous Monitoring & Feedback Disposal_Plan->Continuous_Monitoring Protocol_Update Update Protocol as New Information Becomes Available Continuous_Monitoring->Protocol_Update

Caption: Workflow for assessing and implementing safety measures for novel compounds.

By adhering to these proactive safety measures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Capot Chemical. (2026, January 12). MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • American Chemical Society. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2025, March 13). Safety Data Sheet - 2-Fluoro-7-azaspiro[3.5]nonane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.